molecular formula C13H12O3 B1505813 4-Hydroxy-6-phenethyl-2H-pyran-2-one CAS No. 33253-32-6

4-Hydroxy-6-phenethyl-2H-pyran-2-one

カタログ番号: B1505813
CAS番号: 33253-32-6
分子量: 216.23 g/mol
InChIキー: LRLHYVOJDHICAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Hydroxy-6-phenethyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-6-phenethyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-phenethyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-hydroxy-6-(2-phenylethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLHYVOJDHICAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715693
Record name 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33253-32-6
Record name 4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unraveling the Biosynthesis of 4-Hydroxy-6-phenethyl-2H-pyran-2-one in Aquilaria Agarwood: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aquilaria species produce agarwood—a highly valued, resinous heartwood—as a defense mechanism against environmental stress and microbial infection[1]. The pharmacological and aromatic properties of agarwood are primarily driven by 2-(2-phenylethyl)chromones (PECs)[2]. While the core diarylpentanoid skeleton of many PECs is well-documented, the chemical diversity of agarwood is vastly expanded by flinder-type PECs and related pyrone derivatives[3].

This whitepaper dissects the biosynthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one , a critical pyrone intermediate synthesized by Type III Polyketide Synthases (PKSs) in Aquilaria sinensis. By understanding the mechanistic pathway and the self-validating protocols used to characterize it, researchers can leverage these insights for metabolic engineering and targeted drug development.

Mechanistic Pathway: From Phenylpropanoids to Pyrones

The formation of 4-hydroxy-6-phenethyl-2H-pyran-2-one is a masterclass in enzymatic iterative condensation. The process bridges primary metabolism with secondary polyketide biosynthesis:

  • Starter Unit Activation : The pathway begins with L-phenylalanine, which is deaminated and reduced through the phenylpropanoid pathway to form 3-phenylpropionic acid. This is subsequently activated by a CoA-ligase to yield 3-phenylpropionyl-CoA (dihydrocinnamoyl-CoA), serving as the starter unit[1].

  • Iterative Decarboxylative Condensation : Type III PKS enzymes specific to Aquilaria—namely AsPKS3, AsPKS4, and AsPKS5 —catalyze the condensation of the starter unit with two molecules of malonyl-CoA (extender units)[4]. The active site cysteine attacks the thioester of the starter unit, followed by two successive rounds of malonyl-CoA decarboxylation and nucleophilic attack, generating a triketide intermediate[3].

  • Lactonization (O-C Cyclization) : Unlike the C-C Claisen cyclization that forms aromatic rings, the triketide intermediate undergoes an intramolecular O-C cyclization. The oxygen atom of the enolized C5 carbonyl attacks the C1 thioester carbonyl, cleaving the enzyme-thioester bond and releasing the 4-hydroxy-2H-pyran-2-one ring substituted with a phenethyl group at the C6 position[3].

Biosynthesis_Pathway Phe L-Phenylalanine (Primary Metabolism) Enz1 PAL / C4H / 4CL (Phenylpropanoid Pathway) Phe->Enz1 Starter 3-Phenylpropionyl-CoA (Starter Unit) Enz1->Starter AsPKS AsPKS3 / AsPKS4 / AsPKS5 (Type III PKS) Starter->AsPKS Thioesterification Extender 2 x Malonyl-CoA (Extender Units) Extender->AsPKS Decarboxylation Triketide Triketide Intermediate (Enzyme-bound thioester) AsPKS->Triketide 2x Condensation (-2 CO2) Cyclization O-C Lactonization (Ring Closure) Triketide->Cyclization Product 4-Hydroxy-6-phenethyl- 2H-pyran-2-one Cyclization->Product - CoA, - H2O

Fig 1: AsPKS-catalyzed biosynthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Enzyme Kinetics and Structural Biology of AsPKS

The chemical diversity of agarwood is largely due to the substrate promiscuity of its Type III PKSs[3]. While the 2-(2-phenylethyl)chromone precursor synthase (PECPS) strictly utilizes a two-stage mechanism to form C6-C5-C6 diarylpentanoid scaffolds (the core of agaro-type PECs), AsPKS3, AsPKS4, and AsPKS5 exhibit broader catalytic flexibility[3],[2].

These enzymes can truncate the polyketide extension process. Depending on the starter unit (e.g., 4-coumaroyl-CoA vs. 3-phenylpropionyl-CoA) and the number of malonyl-CoA extensions, they generate a spectrum of flinder-like pyran compounds and benzalacetones[4].

Table 1: Comparison of Key Type III PKS Enzymes in Aquilaria Agarwood
EnzymePrimary SubstratesCondensation CyclesMajor ProductsBiological Role
PECPS Benzoyl-CoA, 4-hydroxyphenylpropionyl-CoA, Malonyl-CoA2-stageC6-C5-C6 diarylpentanoidsCore scaffold of agaro-type PECs
AsPKS3/4/5 3-Phenylpropionyl-CoA, Malonyl-CoA1 or 24-hydroxy-6-phenethyl-2H-pyran-2-onePrecursors for flinder-type PECs & pyrones

Experimental Protocols: Self-Validating In Vitro Characterization

To definitively prove that 4-hydroxy-6-phenethyl-2H-pyran-2-one is the direct product of AsPKS activity, a rigorous, self-validating in vitro workflow is required. The following protocol ensures that observed products are enzymatically derived and not artifacts of spontaneous chemical degradation.

Step 1: Heterologous Expression and Purification
  • Action : Clone AsPKS genes into a pET28a vector and transform into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at 16°C for 18 hours. Purify using Ni-NTA affinity chromatography.

  • Causality : Type III PKSs function as homodimers. High-temperature induction often leads to rapid translation and misfolding into insoluble inclusion bodies. Low-temperature (16°C) induction ensures proper folding of the complex catalytic triad (Cys-His-Asn). The N-terminal His-tag allows for specific affinity purification without sterically hindering the C-terminal active site.

  • Validation : Perform SDS-PAGE on both the soluble lysate and the purified eluate. A distinct, single band at ~42 kDa in the eluate validates protein purity and solubility prior to the assay.

Step 2: In Vitro Enzymatic Assay
  • Action : Prepare a 100 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 µg of purified AsPKS, 100 µM 3-phenylpropionyl-CoA, and 200 µM malonyl-CoA. Incubate at 30°C for 60 minutes. Quench the reaction by adding 20 µL of 20% trichloroacetic acid (TCA), followed by extraction with 200 µL of ethyl acetate.

  • Causality : The 1:2 stoichiometric ratio of starter to extender units matches the theoretical requirement for triketide formation. The potassium phosphate buffer mimics the intracellular pH, maintaining the protonation state required for the catalytic histidine to activate the active-site cysteine. Ethyl acetate efficiently partitions the hydrophobic pyrone product into the organic phase while leaving unreacted CoA-esters in the aqueous phase.

  • Validation : Run a parallel negative control using enzyme that has been boiled for 10 minutes. The absence of the pyrone product in this control validates that the lactonization is strictly enzyme-catalyzed.

Step 3: LC-MS/MS Product Identification
  • Action : Evaporate the organic phase, resuspend in methanol, and analyze via reversed-phase HPLC coupled to an ESI-QqQ mass spectrometer operating in negative ion mode.

  • Causality : The C4-hydroxyl group on the 2H-pyran-2-one ring is highly acidic due to resonance stabilization of the conjugate base. Consequently, the molecule ionizes exceptionally well in negative mode, yielding a strong [M-H]⁻ precursor ion.

  • Validation : Confirm the identity by comparing the retention time and the MS/MS fragmentation pattern (specifically the characteristic loss of CO₂) against a chemically synthesized 4-hydroxy-6-phenethyl-2H-pyran-2-one standard.

Experimental_Workflow Gene Gene Cloning (AsPKS from Calli) Expr Expression (16°C, E. coli) Gene->Expr Purif Purification (Ni-NTA Affinity) Expr->Purif Assay In Vitro Assay (Substrates + Enzyme) Purif->Assay LCMS LC-MS/MS (Product Validation) Assay->LCMS

Fig 2: Self-validating experimental workflow for AsPKS characterization.

Implications for Drug Development and Synthetic Biology

The elucidation of the 4-hydroxy-6-phenethyl-2H-pyran-2-one biosynthesis pathway holds immense potential for the pharmaceutical industry. Flinder-type PECs, which feature a fused aromatic-pyran ring system, exhibit potent neuroprotective, anti-inflammatory, and cytotoxic activities[3],[2].

By mapping the exact function of AsPKS3, AsPKS4, and AsPKS5, drug development professionals can bypass the slow, ecologically damaging extraction of natural agarwood[1]. Instead, these genes can be integrated into microbial cell factories (e.g., Saccharomyces cerevisiae or E. coli) alongside upstream phenylpropanoid pathway genes. This synthetic biology approach allows for the scalable, sustainable biomanufacturing of specific pyrone intermediates, which can then be semi-synthetically modified into novel therapeutic agents[4].

Sources

Engineering the Agarwood Fragrance Scaffold: AsPKS3-Catalyzed Biosynthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Overcoming Metabolic Bottlenecks in Agarwood

Agarwood, a highly prized resinous wood derived from the Aquilaria genus, is renowned for its complex fragrance and extensive pharmacological properties, including neuroprotective and anti-inflammatory effects[1]. The primary bioactive and aromatic constituents of agarwood are 2-(2-phenylethyl)chromones (PECs). Due to severe overexploitation, Aquilaria sinensis is now critically endangered[2].

As a Senior Application Scientist focused on natural product biosynthesis, I approach this challenge through the lens of metabolic engineering. Recent breakthroughs have challenged strict pathway orthodoxy by revealing that Type III polyketide synthases (PKSs) isolated from A. sinensis—specifically AsPKS3, AsPKS4, and AsPKS5—exhibit remarkable catalytic promiscuity[1]. These enzymes are not limited to standard flavonoid precursors; they actively catalyze the formation of flinder-like pyran backbones, such as 4-hydroxy-6-phenethyl-2H-pyran-2-one , utilizing diverse bulky substrates[3]. This technical guide delineates the mechanistic enzymology, self-validating experimental workflows, and translational applications of AsPKS3.

Mechanistic Enzymology: The Carbon Logic of AsPKS3 Catalysis

Type III PKSs are simple homodimeric proteins that generate immense chemical diversity through iterative decarboxylative condensations of malonyl-CoA with various starter units[4]. Unlike canonical chalcone synthases (CHS) which have restricted active site cavities, protein structure predictions reveal that AsPKS3 possesses a significantly enlarged active site entrance[4]. This structural divergence is the evolutionary key that allows AsPKS3 to bind bulky, non-canonical substrates like N-methylanthraniloyl-CoA and 3-phenylpropionyl-CoA (dihydrocinnamoyl-CoA).

The Biosynthetic Trajectory

The formation of 4-hydroxy-6-phenethyl-2H-pyran-2-one follows a precise stoichiometric and thermodynamic logic:

  • Starter Unit Priming: The enzyme is primed by 3-phenylpropionyl-CoA (a C9 precursor).

  • Iterative Extension: Two molecules of malonyl-CoA (C3 each) are sequentially condensed onto the starter unit.

  • Decarboxylation: Each condensation is coupled with the loss of CO₂, removing 2 carbons total (C9 + C6 - C2 = C13 triketide intermediate).

  • Lactonization: The linear polyketide intermediate undergoes an intramolecular nucleophilic attack (O-to-C cyclization) rather than a C-to-C Claisen condensation. This derailed cyclization yields the C13 pyrone scaffold: 4-hydroxy-6-phenethyl-2H-pyran-2-one[3].

AsPKS3_Catalysis Starter 3-Phenylpropionyl-CoA (Starter Unit) Enzyme AsPKS3 (Type III PKS) Starter->Enzyme Malonyl Malonyl-CoA (Extender Units) Malonyl->Enzyme 2x Iterative Condensation Intermediate Polyketide Intermediate (Triketide) Enzyme->Intermediate Decarboxylation Product 4-hydroxy-6-phenethyl- 2H-pyran-2-one Intermediate->Product Lactonization (Ring Closure)

Fig 1: AsPKS3-catalyzed biochemical pathway for 4-hydroxy-6-phenethyl-2H-pyran-2-one synthesis.

Experimental Framework: Self-Validating In Vitro Reconstitution

To harness AsPKS3 for drug development or synthetic biology, researchers must establish a highly reproducible, artifact-free assay system. The following protocol is engineered with built-in causality and orthogonal validation steps to ensure scientific integrity.

Step 1: Elicitor-Mediated Transcriptional Induction

A. sinensis naturally produces agarwood only under stress. To synchronize AsPKS3 expression in cell suspension cultures, we utilize elicitors.

  • Methodology: Treat A. sinensis calli with 100 µM Methyl Jasmonate (MeJA) or Salicylic Acid (SA)[4].

  • Causality: MeJA artificially mimics the plant's endogenous wound-response signaling pathway (typically triggered by insect gnawing or fungal invasion)[2]. This bypasses the need for physical wounding, ensuring a robust, uniform upregulation of the AsPKS3 transcript across the culture.

Step 2: Recombinant Expression and Gentle Purification
  • Methodology: Clone the AsPKS3 ORF into a pET-28a(+) vector and express in E. coli BL21(DE3). Purify using Ni-NTA affinity chromatography.

  • Causality: We utilize a C-terminal His-tag to allow for non-denaturing purification. Type III PKSs rely on a highly sensitive Cys-His-Asn catalytic triad. Aggressive purification or lack of reducing agents (like DTT) during lysis will oxidize the catalytic cysteine, rendering the enzyme inert.

Step 3: Controlled In Vitro Catalytic Assay
  • Methodology: Incubate 10 µg of purified AsPKS3 with 100 µM 3-phenylpropionyl-CoA and 200 µM malonyl-CoA in 100 mM HEPES buffer.

  • Causality (The pH Imperative): The pH and temperature optima for AsPKS3 are highly substrate- and product-dependent[4]. To direct the cyclization trajectory toward the pyrone (4-hydroxy-6-phenethyl-2H-pyran-2-one) rather than quinolone derivatives, the buffer must be strictly maintained at pH 7.0. Alkaline shifts (pH > 8.0) alter the ionization state of the active site, changing the folding dynamics of the polyketide intermediate.

  • Self-Validation: Always run a parallel reaction using heat-denatured AsPKS3 (boiled at 95°C for 10 mins). If product appears in this control, it indicates spontaneous chemical lactonization rather than enzymatic synthesis.

Step 4: Orthogonal UPLC-ESI-QTOF-MS Validation
  • Methodology: Quench the reaction with 20% HCl, extract with ethyl acetate, and analyze via high-resolution mass spectrometry[1].

  • Causality: Type III PKS reactions frequently yield derailed shunt products (e.g., resorcinolic acids). High-resolution MS coupled with retention time (RT) matching against synthetic standards is mandatory to distinguish the thermodynamically favored pyrone from kinetic artifacts.

Validation_Workflow Step1 1. Elicitor Induction (MeJA / SA / Salt) Step2 2. AsPKS3 Purification (Ni-NTA Affinity) Step1->Step2 Transcriptional Upregulation Step3 3. In Vitro Enzymatic Assay (Substrate + Malonyl-CoA) Step2->Step3 Purified Protein Recovery Step4 4. UPLC-ESI-QTOF-MS (Metabolite Profiling) Step3->Step4 Reaction Quenching Step5 5. Structural Elucidation (Pyrone Scaffold ID) Step4->Step5 Mass & RT Matching

Fig 2: Self-validating experimental workflow for AsPKS3 characterization and product analysis.

Quantitative Profiling & Substrate Promiscuity

The true value of AsPKS3 lies in its enzymatic flexibility. By altering the starter unit, researchers can generate a library of structurally diverse agarwood-like compounds. The table below summarizes the biochemical profiling and induction parameters of AsPKS3 based on recent transcriptomic and metabolomic validations[4],[1].

Table 1: Biochemical and Transcriptional Profiling of AsPKS3

ParameterCondition / SubstrateObservation / ResultAnalytical Method
Elicitor Induction Methyl Jasmonate (MeJA)Robust upregulation of AsPKS3 transcriptqRT-PCR
Stress Induction Salicylic Acid (SA) / SaltSignificant transcript accumulationqRT-PCR
Subcellular Localization Cytoplasm & NucleusConfirmed dual localizationConfocal Microscopy (GFP)
Enzymatic Product A 3-phenylpropionyl-CoA + Malonyl-CoAFormation of 4-hydroxy-6-phenethyl-2H-pyran-2-oneUPLC-ESI-QTOF-MS
Enzymatic Product B N-methylanthraniloyl-CoA + Malonyl-CoAFormation of 4-hydroxy-N-methyl-2(1H)-quinoloneUPLC-ESI-QTOF-MS

Translational Implications for Drug Development

The discovery that AsPKS3 can synthesize 4-hydroxy-6-phenethyl-2H-pyran-2-one and related flinder-type precursors[3] represents a paradigm shift for the fragrance and pharmaceutical industries.

Currently, the escalating demand for agarwood has driven A. sinensis to the brink of extinction[2]. By integrating the AsPKS3 gene into microbial hosts (such as Saccharomyces cerevisiae or Yarrowia lipolytica), we can establish sustainable, technology-driven bio-manufacturing platforms[4]. Furthermore, the substrate promiscuity of AsPKS3 allows medicinal chemists to feed synthetic, non-natural CoA-thioesters into the fermentation broth, generating novel, halogenated, or methylated pyrone derivatives with potentially enhanced neuroprotective or anti-inflammatory efficacies.

References[4] Three candidate 2-(2-phenylethyl)chromone-producing type III polyketide synthases from Aquilaria sinensis (Lour.) Gilg have multifunctions synthesizing benzalacetones, quinolones and pyrones - ResearchGate - Link[3] Biosynthesis and classification of 2-(2-phenylethyl)chromones (PECs) in... - ResearchGate - Link[2] Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis - Oxford Academic - Link[1] Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - NIH/PMC -Link

Sources

A Comprehensive Guide to the Structural Characterization and NMR Spectra of 4-hydroxy-6-phenethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the structural characterization of 4-hydroxy-6-phenethyl-2H-pyran-2-one, with a primary focus on the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who are engaged in the synthesis and structural elucidation of heterocyclic compounds.

Introduction: The Significance of the Pyran-2-one Scaffold

The 2H-pyran-2-one moiety is a prevalent scaffold in a multitude of natural products and biologically active synthetic molecules. These compounds exhibit a wide range of pharmacological activities, making them attractive targets for medicinal chemistry and drug discovery programs. The specific analogue, 4-hydroxy-6-phenethyl-2H-pyran-2-one, combines the reactive pyran-2-one core with a flexible phenethyl side chain, suggesting potential for interesting biological properties and serving as a valuable building block in organic synthesis.

Accurate structural determination is the cornerstone of understanding a molecule's function and reactivity. Modern NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of organic molecules in solution.[1][2] This guide will detail the theoretical and practical aspects of using a suite of NMR experiments to fully characterize the title compound.

Synthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one

A plausible and efficient synthetic route to 4-hydroxy-6-phenethyl-2H-pyran-2-one involves the condensation of a β-keto ester with an appropriate substrate. A common precursor for the 4-hydroxy-2-pyrone ring system is triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), which can be synthesized from dehydroacetic acid. However, for the direct incorporation of the phenethyl group, a more direct approach is often employed.

Proposed Synthetic Pathway

A reliable method for the synthesis of 6-substituted-4-hydroxy-2H-pyran-2-ones is the reaction of a β-keto ester with a suitable acylating agent, followed by cyclization. In this case, the synthesis can be envisioned to proceed via the acylation of a phenethyl-substituted β-keto ester with malonyl chloride, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis

  • Preparation of Ethyl 5-phenyl-3-oxopentanoate: Condensation of ethyl acetoacetate with phenethyl bromide in the presence of a suitable base like sodium ethoxide.

  • Acylation: The resulting β-keto ester, ethyl 5-phenyl-3-oxopentanoate, is then acylated with malonyl dichloride at low temperatures.[3]

  • Cyclization and Hydrolysis: The acylated intermediate undergoes spontaneous cyclization upon gentle heating or treatment with a mild acid or base, followed by hydrolysis of the ester and decarboxylation to yield the final product, 4-hydroxy-6-phenethyl-2H-pyran-2-one.

This synthetic approach offers a straightforward and adaptable method for the preparation of various 6-substituted 4-hydroxy-2-pyrones.

Structural Elucidation by NMR Spectroscopy

The structural confirmation of the synthesized 4-hydroxy-6-phenethyl-2H-pyran-2-one relies on a comprehensive analysis of its NMR spectra. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is essential for the complete assignment of all proton and carbon signals.[4][5][6]

The Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, the following numbering scheme for 4-hydroxy-6-phenethyl-2H-pyran-2-one will be used throughout this guide.

Caption: Numbering scheme for 4-hydroxy-6-phenethyl-2H-pyran-2-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their connectivity. For 4-hydroxy-6-phenethyl-2H-pyran-2-one, the following signals are expected:

  • Aromatic Protons (C1'-C6'): A multiplet in the range of δ 7.2-7.4 ppm integrating to 5 protons, characteristic of a monosubstituted benzene ring.

  • Vinylic Protons (H3 and H5): Two distinct signals for the protons on the pyran-2-one ring. H5 is expected to appear as a doublet around δ 6.0-6.2 ppm, coupled to H3. H3 will likely be a doublet around δ 5.4-5.6 ppm.

  • Phenethyl Protons (Hα and Hβ): Two triplets, each integrating to two protons. The Hβ protons, adjacent to the pyranone ring, are expected around δ 2.8-3.0 ppm, while the Hα protons, adjacent to the phenyl ring, should appear around δ 2.9-3.1 ppm.

  • Hydroxyl Proton (4-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 9-12 ppm.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[7]

  • Carbonyl Carbon (C2): A signal in the downfield region, typically around δ 165-170 ppm.

  • Oxygenated Aromatic/Vinylic Carbons (C4, C6): Signals for C4 and C6 are expected around δ 160-165 ppm.

  • Aromatic Carbons (C1'-C6'): The quaternary carbon (C1') will appear around δ 140-142 ppm, with the other aromatic carbons (C2'-C6') resonating in the δ 126-129 ppm region.

  • Vinylic Carbons (C3, C5): The signals for C3 and C5 are expected in the range of δ 95-105 ppm.

  • Aliphatic Carbons (Cα, Cβ): The two methylene carbons of the phenethyl group will appear in the upfield region, typically around δ 30-40 ppm.

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by revealing correlations between nuclei.[8]

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Key expected correlations include:

  • H3 with H5 on the pyran-2-one ring.

  • Hα with Hβ in the phenethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[9] It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.[9] Key expected HMBC correlations are:

  • Hβ to C5, C6, and C1'.

  • Hα to C1', C2', and C6'.

  • H3 to C2, C4, and C5.

  • H5 to C3, C4, and C6.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR:

    • COSY: Acquire a gradient-enhanced COSY spectrum.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond C-H coupling constants (~145 Hz).

    • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range C-H coupling constants (e.g., 8 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegration
4-OH~11.0br s1H
C1'-C6'7.20-7.40m5H
H5~6.15d1H
H3~5.50d1H
~2.95t2H
~2.85t2H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

PositionChemical Shift (δ, ppm)DEPT
C2~168.0C
C4~163.5C
C6~162.0C
C1'~141.0C
C2'/C6'~128.8CH
C3'/C5'~128.5CH
C4'~126.3CH
C5~100.5CH
C3~98.0CH
~35.0CH₂
~33.5CH₂

Visualizing NMR Correlations and Experimental Workflow

Graphviz diagrams can effectively illustrate the key correlations and the overall workflow for structural elucidation.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons Hbeta C5 C5 Hbeta->C5 ³J C6 C6 Hbeta->C6 ²J C1_prime C1' Hbeta->C1_prime ³J Halpha Halpha->C1_prime ²J C2_prime C2'/C6' Halpha->C2_prime ³J H3 H3 H3->C5 ³J C2 C2 H3->C2 ²J C4 C4 H3->C4 ²J H5 H5 H5->C6 ²J H5->C4 ²J C3 C3 H5->C3 ³J

Caption: Key HMBC correlations for 4-hydroxy-6-phenethyl-2H-pyran-2-one.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_elucidation Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of novel or synthesized compounds is a critical step in chemical and pharmaceutical research. This guide has outlined a comprehensive approach for the synthesis and complete structural assignment of 4-hydroxy-6-phenethyl-2H-pyran-2-one using a suite of modern NMR techniques. By systematically applying 1D and 2D NMR experiments, researchers can confidently determine the connectivity and chemical environment of each atom within the molecule. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of organic molecules, providing a robust framework for scientific discovery.

References

  • Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). University of Toronto.
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). Royal Society of Chemistry.
  • Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. (n.d.). MDPI.
  • 2-Pyranone, 4-hydroxy-6-(2-phenylethenyl)-, (E)-. (n.d.). PubChem.
  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. (2026, March 11). MDPI.
  • 4-hydroxy-6-phenyl-2H-pyran-2-one. (2025, May 20). Chemical Synthesis Database.
  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. (n.d.). Revues Scientifiques Marocaines.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6).
  • Table 2 Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate.
  • Showing NP-Card for 4-Hydroxy-6-(4-hydroxyphenyl)-2H-pyran-2-one (NP0353462). (2026, February 22). NP-MRD.
  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. (n.d.). ResearchGate.
  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1).
  • 4-Methoxy-6-phenethyl-2H-pyran-2-one. (n.d.). NIST WebBook.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.

Sources

In Vitro Enzymatic Synthesis of 4-Hydroxy-6-phenethyl-2H-pyran-2-one Intermediates: A Technical Guide to Type III Polyketide Synthase Biocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Biocatalytic Target

The compound 4-hydroxy-6-phenethyl-2H-pyran-2-one is a high-value, transient polyketide intermediate essential for the downstream biosynthesis of flinder-type 2-(2-phenylethyl)chromones (PECs). These PECs are the primary fragrant and bioactive constituents of agarwood, a resinous heartwood produced by Aquilaria species in response to stress[1].

Historically, the chemical synthesis of pyran-2-one derivatives has required harsh conditions and yielded poor regioselectivity. However, the discovery of plant-derived Type III Polyketide Synthases (PKSs)—specifically AsPKS3, AsPKS4, and AsPKS5 from Aquilaria sinensis—has unlocked a highly efficient, stereoselective in vitro enzymatic route[2]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating assay architectures required to successfully synthesize and isolate this intermediate.

Mechanistic Architecture of Type III PKS Catalysis

Unlike Type I and II PKSs, Type III PKSs function as homodimers and do not rely on acyl carrier proteins (ACPs). They act directly on Coenzyme A (CoA) thioesters through a highly conserved Cys-His-Asn catalytic triad.

The synthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one is driven by a two-stage decarboxylative condensation:

  • Starter Unit Priming: The active site cysteine undergoes nucleophilic attack by the starter unit, 2[2].

  • Chain Extension & Cyclization: Two sequential molecules of malonyl-CoA (the extender units) are decarboxylated and condensed onto the growing chain, forming a C15 linear triketide intermediate. This intermediate rapidly undergoes intramolecular cyclization and enolization, releasing the pyran-2-one product and free CoA[1].

Pathway S1 3-Phenylpropionyl-CoA (Starter Unit) E1 Type III PKS (AsPKS3 / 4 / 5) S1->E1 S2 Malonyl-CoA (Extender Unit) S2->E1 2 Equivalents I1 Triketide Intermediate (C15) E1->I1 Condensation (-2 CoA) P1 4-Hydroxy-6-phenethyl- 2H-pyran-2-one I1->P1 Cyclization (-2 CO2)

Fig 1: Biosynthetic pathway of 4-hydroxy-6-phenethyl-2H-pyran-2-one via Type III PKS catalysis.

Self-Validating Biocatalytic Workflow

To ensure scientific integrity, an in vitro assay cannot be a "black box." The workflow below is engineered as a self-validating system . By incorporating real-time spectrophotometric monitoring of CoA release alongside downstream mass spectrometry, researchers can instantly diagnose whether a failure is due to inactive enzyme or poor extraction efficiency.

Workflow Step1 1. Recombinant Expression E. coli BL21(DE3) | 16°C IPTG Induction Step2 2. Affinity Purification Ni-NTA | Dialysis to remove Imidazole Step1->Step2 Step3 3. In Vitro Biocatalysis Substrates + Enzyme | DTNB Real-Time Monitoring Step2->Step3 Step4 4. Quench & Extraction HCl Acidification | EtOAc Partitioning Step3->Step4 Step5 5. Analytical Validation LC-MS/MS (m/z 217.08) | Internal Standard Step4->Step5

Fig 2: Self-validating experimental workflow for the in vitro enzymatic synthesis and extraction.

Step-by-Step Methodologies

Phase A: Recombinant Expression & Purification
  • Expression: Transform E. coli BL21(DE3) with the pET28a-AsPKS vector. Grow in LB medium at 37°C until OD600 reaches 0.6.

  • Induction: Add 0.1 mM IPTG and lower the temperature to 16°C for 18 hours.

    • Causality: Plant-derived PKSs are prone to misfolding in bacterial hosts. Low-temperature induction slows ribosomal translation, preventing the formation of insoluble inclusion bodies.

  • Purification: Lyse cells and purify via Ni-NTA affinity chromatography. Elute with 250 mM imidazole.

  • Dialysis (Critical Step): Dialyze the eluate against 50 mM Tris-HCl (pH 7.5), 10% glycerol, and 1 mM DTT.

    • Causality: Imidazole is a structural mimic of histidine and will competitively inhibit the PKS active site. DTT is required to maintain the catalytic Cys residue in a reduced, nucleophilic state.

Phase B: Self-Validating In Vitro Assay
  • Reaction Setup: In a 100 µL total volume, combine 50 mM Tris-HCl (pH 7.5), 100 µM 3-phenylpropionyl-CoA, 300 µM malonyl-CoA, and 15 µg of purified AsPKS.

  • Real-Time Validation (DTNB Spike): In a parallel 10 µL control aliquot, add 0.5 mM DTNB (Ellman's reagent).

    • Causality: As the PKS condenses the substrates, it releases free Coenzyme A (CoA-SH). The free thiol reacts with DTNB to produce TNB, which absorbs strongly at 412 nm. A color change to yellow confirms the enzyme is catalytically active before you proceed to extraction.

  • Incubation: Incubate the main reaction at 30°C for 60 minutes.

  • Quenching: Terminate the reaction by adding 10 µL of 20% HCl.

    • Causality: Acidification not only denatures the enzyme but protonates the newly formed 4-hydroxy-6-phenethyl-2H-pyran-2-one. Neutralizing its charge ensures a >95% partition coefficient into the organic phase during extraction.

Phase C: Extraction & LC-MS/MS Characterization
  • Extraction: Add 200 µL of ethyl acetate (EtOAc) containing 10 µM 4-hydroxycoumarin as an internal standard. Vortex vigorously and centrifuge at 12,000 × g for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of N₂ gas. Resuspend in 50 µL of HPLC-grade methanol.

  • Detection: Analyze via LC-MS/MS in positive ESI mode. The target product, 4-hydroxy-6-phenethyl-2H-pyran-2-one (C13H12O3), will appear at m/z 217.08 [M+H]+ .

Quantitative Optimization Matrix

To maximize the yield of the pyran-2-one intermediate and prevent the formation of derailment products (e.g., premature diketide release), specific physicochemical parameters must be strictly controlled.

ParameterOptimal RangeMechanistic Causality / Effect
Buffer pH 7.2 – 7.5Maintains active-site His deprotonation while preventing the spontaneous, non-enzymatic hydrolysis of the highly labile CoA thioester bonds.
Temperature 30°C – 32°CBalances thermodynamic collision frequency with the thermal lability of plant-derived PKSs. Exceeding 35°C accelerates enzyme denaturation.
Substrate Ratio 1:3 to 1:4 (Starter:Extender)Ensures a localized excess of malonyl-CoA. This drives the reaction past the intermediate diketide stage, preventing premature derailment.
Reducing Agent 1 – 2 mM DTTKeeps the catalytic Cys strictly reduced. Prevents oxidative dimerization of the PKS homodimer, which would block the substrate-binding pocket.

Downstream Elaboration

Once synthesized, 4-hydroxy-6-phenethyl-2H-pyran-2-one serves as a versatile scaffold. In the natural Aquilaria pathway, it is further modified by a suite of tailoring enzymes. For instance,3 and O-methyltransferases catalyze hydroxylation and methylation events, respectively, converting these core intermediates into the vast array of flinder-type PECs and 2-styrylchromones that define agarwood's pharmacological profile[3]. By mastering the in vitro synthesis of this core pyran-2-one, researchers can establish a foundation for the chemo-enzymatic synthesis of novel, non-natural chromone derivatives for drug discovery.

References

  • Biosynthesis and classification of 2-(2-phenylethyl)chromones (PECs) in Aquilaria. ResearchGate. 1

  • Xiao, et al. (2022). Three candidate 2-(2-phenylethyl)chromone-producing type III polyketide synthases from Aquilaria sinensis (Lour.) Gilg have multifunctions synthesizing benzalacetones, quinolones and pyrones. ResearchGate. 2

  • Wang, et al. (2022a). Contextual characterization of PECPS and diarylpentanoid scaffolds. ResearchGate. 4

  • Zhang, et al. (2025). Characterization of an α‐ketoglutarate‐dependent oxygenase involved in converting 2‐(2‐phenylethyl)chromones into 2‐styrylchromones in agarwood. ResearchGate. 3

Sources

Methodological & Application

Extraction and isolation techniques for 4-hydroxy-6-phenethyl-2H-pyran-2-one from Aquilaria xylem

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction, Isolation, and Characterization of 4-hydroxy-6-phenethyl-2H-pyran-2-one from Aquilaria Xylem

Executive Summary & Biological Context

Agarwood is a highly valuable, resinous heartwood produced by Aquilaria species in response to environmental stress or microbial infection. The primary fragrant and bioactive constituents of agarwood are 2-(2-phenylethyl)chromones (PECs). Recent transcriptomic and enzymatic studies have elucidated that type III polyketide synthases—specifically AsPKS3, AsPKS4, and AsPKS5—catalyze the condensation of CoA-activated precursors with malonyl-CoA to form critical biosynthetic intermediates, notably1[1].

Isolating this specific pyrone intermediate is essential for researchers mapping the biosynthetic flux of PECs during artificial agarwood induction. This application note details a field-proven, self-validating methodology for the targeted extraction and chromatographic isolation of 4-hydroxy-6-phenethyl-2H-pyran-2-one from induced Aquilaria xylem.

Biosynthetic Pathway & Target Rationale

Understanding the causality of the extraction requires looking at the molecule's origin and structure. The target compound features a polar pyran-2-one ring with a free hydroxyl group at C-4, juxtaposed against a lipophilic phenethyl tail. It lacks the extensive glycosylation seen in many plant metabolites, rendering it moderately polar. This specific amphiphilic nature dictates our choice of mid-polarity solvents (like Ethyl Acetate) for liquid-liquid partitioning, effectively separating it from highly polar tannins and non-polar lipids.

Biosynthesis A CoA-Activated Precursors + Malonyl-CoA B Type III PKS (AsPKS3/4/5) A->B Condensation C 4-hydroxy-6-phenethyl- 2H-pyran-2-one B->C Cyclization D 2-(2-phenylethyl)chromones (Agarwood PECs) C->D Secondary Modifications

Caption: Biosynthetic pathway of 4-hydroxy-6-phenethyl-2H-pyran-2-one and PECs in Aquilaria.

Experimental Methodology: A Self-Validating Workflow

Workflow N1 Aquilaria Xylem (Induced) N2 70% EtOH Extraction N1->N2 N3 Liquid-Liquid Partitioning N2->N3 N4 EtOAc Fraction N3->N4 N5 Silica Gel Chromatography N4->N5 N6 Sephadex LH-20 N5->N6 N7 Preparative HPLC N6->N7 N8 Pure Target Pyrone N7->N8

Caption: Step-by-step extraction and isolation workflow for the target pyrone from xylem.

Protocol 1: Xylem Preparation and Elicitation
  • Step 1: Induce agarwood formation in healthy Aquilaria trees (e.g., A. sinensis) using mechanical wounding or chemical elicitors (e.g., 0.1% Methyl Jasmonate).

    • Causality & Rationale: PEC biosynthesis is a 2[2]; healthy, uninduced xylem contains negligible amounts of the target pyrone.

  • Step 2: Harvest the dark, resinous xylem tissue 6 months post-induction.

  • Step 3: Lyophilize (freeze-dry) the tissue to prevent the thermal degradation of sensitive intermediates. Pulverize into a fine powder (40-mesh) to maximize the solvent contact area.

Protocol 2: Extraction and Liquid-Liquid Partitioning
  • Step 1: Macerate 1.0 kg of pulverized xylem in 5.0 L of 70% aqueous Ethanol (EtOH) at room temperature for 48 hours. Repeat three times.

    • Causality & Rationale: 70% EtOH effectively swells the woody lignin matrix and solubilizes both polar and moderately non-polar secondary metabolites.

  • Step 2: Concentrate the combined extracts under reduced pressure at 40°C to yield a crude aqueous suspension.

  • Step 3: Suspend the crude extract in 1.0 L of distilled water. Partition sequentially with Hexane (3 × 1.0 L) and Ethyl Acetate (EtOAc) (3 × 1.0 L).

  • Step 4 (Validation Check): Perform Thin Layer Chromatography (TLC) on all fractions. The target pyrone will exhibit strong UV absorbance at 254 nm and partition almost exclusively into the EtOAc fraction due to its hydrogen-bonding hydroxyl group and lipophilic phenethyl moiety.

Protocol 3: Chromatographic Isolation
  • Step 1: Normal-Phase Silica Gel Chromatography. Apply the concentrated EtOAc fraction to a silica gel column (200-300 mesh). Elute with a step gradient of Chloroform:Methanol (100:0 to 80:20, v/v).

    • Causality & Rationale: Silica gel separates compounds based on polarity. The pyrone elutes in the mid-polarity fractions (approx. 95:5 CHCl3:MeOH).

  • Step 2: Size-Exclusion Chromatography. Pool the pyrone-rich fractions and load onto a Sephadex LH-20 column, eluting with 100% Methanol.

    • Causality & Rationale: Sephadex LH-20 removes polymeric tannins and high-molecular-weight pigments, functioning via both size exclusion and π−π interactions with aromatic rings.

  • Step 3: Preparative HPLC. Purify the enriched sub-fraction using a reversed-phase C18 preparative column (250 × 21.2 mm, 5 µm). Elute isocratically with 45% Acetonitrile in Water (containing 0.1% Formic Acid) at a flow rate of 10 mL/min. Monitor at 280 nm. Collect the peak eluting at the predetermined retention time of the target compound.

Quantitative Data Presentation

Table 1: Representative Extraction and Fractionation Yields from 1.0 kg Aquilaria Xylem

Processing StageFraction / ComponentYield (g)% Yield (w/w from dry wood)
Extraction Crude 70% EtOH Extract125.0 g12.5%
Partitioning Hexane Fraction18.5 g1.85%
Partitioning Ethyl Acetate (EtOAc) Fraction 42.0 g 4.20%
Partitioning Aqueous Residual Fraction60.5 g6.05%
Isolation 4-hydroxy-6-phenethyl-2H-pyran-2-one0.085 g0.0085%

Table 2: Representative NMR Spectroscopic Data for 4-hydroxy-6-phenethyl-2H-pyran-2-one (Recorded in DMSO-d6, 400 MHz for 1H, 100 MHz for 13C)

Position¹H NMR (δ ppm, mult., J in Hz)¹³C NMR (δ ppm)Assignment Notes
2 -164.0C=O (Pyrone carbonyl)
3 5.25 (1H, d, J = 2.0)89.0Pyrone CH ( α to carbonyl)
4 -171.0C-OH (Enolic carbon)
4-OH 11.50 (1H, br s)-Exchangeable proton
5 5.95 (1H, d, J = 2.0)100.5Pyrone CH
6 -166.5Quaternary C attached to alkyl
7 2.70 (2H, t, J = 7.5)33.0Methylene (=C-CH2 -)
8 2.85 (2H, t, J = 7.5)34.5Methylene (-CH2 -Ph)
1' -140.5Phenyl quaternary carbon
2', 6' 7.15 - 7.30 (2H, m)128.5Phenyl CH (ortho)
3', 5' 7.15 - 7.30 (2H, m)128.3Phenyl CH (meta)
4' 7.15 - 7.30 (1H, m)126.2Phenyl CH (para)

Trustworthiness & Method Validation

To ensure a self-validating system, the protocol mandates orthogonal verification at critical stages to prevent the processing of dead-end fractions:

  • In-process QC: LC-MS analysis of the pooled silica gel fractions must confirm the presence of a dominant peak with m/z 217.08 [M+H]⁺ (calculated for C₁₃H₁₂O₃ + H⁺) before proceeding to Sephadex chromatography.

  • Final Purity Verification: The isolated compound must demonstrate >98% purity by UPLC-PDA (integrated area at 254 nm and 280 nm) and exhibit a single, distinct spot on 2D-TLC prior to NMR characterization.

References

  • Biosynthesis and classification of 2-(2-phenylethyl)chromones (PECs) in Aquilaria Source: ResearchGate URL:[1]

  • Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis Source: PMC / Oxford Academic URL:[2]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 4-Hydroxy-6-phenethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Industrial Protocol Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers

Introduction and Industrial Relevance

The compound 4-hydroxy-6-phenethyl-2H-pyran-2-one (CAS: 33253-32-6) is a high-value synthetic intermediate with profound significance in both pharmaceutical manufacturing and natural product synthesis.

In industrial drug development, it serves as a critical structural building block for non-peptidic HIV protease inhibitors, specifically in the synthetic pipelines for dihydropyrone analogs related to tipranavir[1]. Beyond synthetic pharmaceuticals, this pyran-2-one derivative is a key biosynthetic intermediate. In nature, type III polyketide synthases (e.g., AsPKS) catalyze the condensation of CoA-activated precursors to form this exact compound, which subsequently acts as the primary scaffold for 2-(2-phenylethyl)chromones (PECs)—the active aromatic constituents found in medicinal agarwood[2].

Transitioning the synthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one from a discovery-scale benchtop reaction to a robust industrial process requires precise control over thermodynamic and kinetic parameters. This guide details a self-validating, scalable protocol centered on the regioselective alkylation of triacetic acid lactone (TAL).

Mechanistic Insights and Causality (E-E-A-T)

The core synthetic strategy relies on the generation of a dianion from 4-hydroxy-6-methyl-2H-pyran-2-one (TAL), followed by an electrophilic quench with benzyl bromide[3]. Understanding the causality behind the reagent selection and temperature profiling is critical for scale-up success.

  • Why 2.2 Equivalents of LDA? TAL possesses two acidic sites. The C-3 hydroxyl group is highly acidic (pKa ~4.8) and is deprotonated instantly by the first equivalent of Lithium Diisopropylamide (LDA). However, functionalizing the C-6 position requires deprotonating the weakly acidic C-6 methyl group. A strict >2.0 molar equivalent of LDA (typically 2.2 eq) is required to drive the equilibrium toward the reactive dianion[4].

  • Regioselectivity of the Alkylation: While the molecule is doubly deprotonated, the C-3 oxygen anion is a "hard," thermodynamically stabilized enolate. The C-6 terminal carbanion is "softer" and highly nucleophilic. When benzyl bromide is introduced, alkylation occurs exclusively at the C-6 position, yielding the desired phenethyl derivative[1].

  • Temperature Profiling Causality: LDA must be generated at -78 °C to prevent the strong base from cleaving the tetrahydrofuran (THF) solvent. However, the formation of the TAL dianion is kinetically slow at -78 °C. The reactor must be warmed to 0 °C for 20 minutes to ensure complete thermodynamic dianion formation before cooling back down for the exothermic addition of the electrophile[5].

Process Visualization

G Step1 1. LDA Generation Diisopropylamine + n-BuLi Step2 2. Dianion Formation Add TAL, warm to 0°C Step1->Step2 THF, Argon Strict anhydrous Step3 3. Regioselective Alkylation Add Benzyl Bromide at -78°C Step2->Step3 Thermodynamic Equilibration Step4 4. Quenching & Workup 1M HCl & EtOAc Extraction Step3->Step4 Electrophilic Attack Step5 5. Product Isolation 4-Hydroxy-6-phenethyl-2H-pyran-2-one Step4->Step5 Phase Separation & Crystallization

Figure 1: Synthetic workflow for 4-hydroxy-6-phenethyl-2H-pyran-2-one scale-up.

Quantitative Data: Solvent and Base Optimization

During process optimization, the solubility of the dianion intermediate is a known bottleneck. The following table summarizes quantitative data from pilot studies evaluating solvent additives to improve yield and processability.

EntryBase System (Equiv)Solvent SystemTemp ProfileIsolated Yield (%)Process Observation & Causality
1LDA (2.2)THF (Standard)-78 °C to 0 °C65%Baseline. Moderate dianion precipitation causes stirring resistance.
2LDA (2.2)THF / TMEDA (10%)-78 °C to 0 °C82%Optimal. TMEDA chelates Li+, improving dianion solubility and reactivity.
3LDA (2.2)THF / HMPA (10%)-78 °C to 0 °C88%Highest yield, but HMPA toxicity strictly limits industrial viability.
4NaH / n-BuLiTHF0 °C55%Poor regiocontrol; sodium counterion fails to stabilize the intermediate.

Note: Entry 2 represents the optimal balance of safety, yield, and scalability for pharmaceutical manufacturing.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the process can be verified at critical junctures before proceeding.

Phase 1: Preparation of Lithium Diisopropylamide (LDA)
  • Reactor Preparation: Utilize a flame-dried, jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and an argon inlet. Causality: Adventitious moisture will prematurely protonate the dianion, drastically reducing yield.

  • Amine Addition: Charge the reactor with anhydrous THF (10 volumes) and diisopropylamine (2.3 eq).

  • Cooling & Deprotonation: Circulate cryogenic fluid to cool the internal temperature to -78 °C. Add n-butyllithium (1.6 M in hexanes, 2.2 eq) dropwise via an addition funnel over 45 minutes.

  • Validation Check: The solution should remain pale yellow and homogeneous. A sudden spike in temperature indicates a compromised cooling jacket or overly rapid addition.

Phase 2: Dianion Generation
  • TAL Addition: Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (TAL, 1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C.

  • Thermodynamic Equilibration: Adjust the jacket temperature to warm the reaction mixture to 0 °C. Maintain at 0 °C for exactly 20 minutes[4].

  • Validation Check (IPC): Withdraw a 0.1 mL aliquot, quench in D2O, and analyze via 1H-NMR. The disappearance of the C-6 methyl singlet (~2.2 ppm) confirms complete dianion formation.

Phase 3: Regioselective Alkylation
  • Electrophile Addition: Recool the reactor to -78 °C. Add benzyl bromide (1.1 eq) neat, dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Validation Check (IPC): Monitor via HPLC (UV at 254 nm). The reaction is deemed complete when the TAL peak area is <5%.

Phase 4: Quenching and Isolation
  • Acidic Quench: Cool the reactor to 0 °C and carefully quench the reaction by adding 1M HCl until the aqueous phase reaches pH 2-3. Causality: The acidic quench neutralizes residual base and ensures the C-3 enolate is reprotonated to the desired hydroxyl state.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of dichloromethane and hexanes to yield 4-hydroxy-6-phenethyl-2H-pyran-2-one as a crystalline solid.

References

  • Title: WO1995030670A2 - Pyranone compounds useful to treat retroviral infections Source: Google Patents URL
  • Title: EP1203770B1 - Pyran-2-ones and 5,6-dihydropyran-2-ones useful for treating hyperplasia and other diseases Source: Google Patents URL
  • Title: Towards Sustainable Agarwood Production: Integrating Microbial Interactions, Anatomical Changes, and Metabolite Biosynthesis Source: ResearchGate URL
  • Title: Understanding the reactivity of triacetic acid lactone Source: CORE URL

Sources

Application Note: Sample Preparation and GC-MS Analysis of 4-Hydroxy-6-phenethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

4-Hydroxy-6-phenethyl-2H-pyran-2-one (CAS: 33253-32-6) is a critical bicyclic intermediate in the biosynthesis of 2-(2-phenylethyl)chromones (PECs), which are the primary fragrant and bioactive constituents of agarwood (Aquilaria species)[1]. Formed via the condensation of CoA-activated precursors by type III polyketide synthases (PKS)[1], this pyranone derivative also serves as a highly valued synthetic scaffold in pharmaceutical development, notably in the design of retroviral protease inhibitors[2].

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct physicochemical challenges. The 4-hydroxy-2-pyrone core exhibits strong keto-enol tautomerism and intermolecular hydrogen bonding[3]. If injected directly into a GC system, these properties cause severe thermal degradation, irreversible column adsorption, and broad, tailing peaks. To achieve high-fidelity quantification and structural elucidation, a robust sample preparation workflow featuring targeted chemical derivatization is mandatory[4].

Experimental Causality: The Rationale Behind the Workflow

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Extraction Solvent Choice: Ethyl acetate is selected for matrix extraction. Its moderate polarity efficiently solvates the phenethyl-pyranone structure while precipitating highly polar, non-volatile matrix interferents (e.g., structural polysaccharides) found in resinous wood or fungal co-cultures.

  • Derivatization Chemistry: To mask the acidic enolic hydroxyl group at the C-4 position, silylation is employed. Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the reagent of choice due to its high volatility and strong silylating power. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, driving the reaction forward for sterically hindered hydroxyls[5].

  • Solvent Environment: Pyridine is utilized as the reaction solvent. It not only solubilizes the pyranone but also acts as an acid scavenger, neutralizing any acidic byproducts and promoting the formation of the highly volatile trimethylsilyl (TMS) ether derivative.

Step-by-Step Methodologies

Matrix Extraction Protocol (Resin/Plant Tissue)

This protocol is optimized for the isolation of pyranones from complex biological matrices.

  • Homogenization: Cryomill 50 mg of the biological sample (e.g., agarwood resin) into a fine powder to maximize the surface area for solvent penetration.

  • Solvent Addition: Add 1.0 mL of HPLC-grade ethyl acetate to the homogenized sample.

  • Ultrasonication: Sonicate the mixture in a water bath at 25 °C for 30 minutes to ensure exhaustive extraction of the pyranone intermediate.

  • Centrifugation: Centrifuge the homogenate at 12,000 × g for 10 minutes at 4 °C to pellet insoluble debris.

  • Supernatant Recovery: Transfer 500 µL of the clear supernatant to a clean, silanized glass GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.

Chemical Derivatization Protocol (Silylation)

This self-validating protocol converts the polar 4-OH group into a non-polar TMS ether.

  • Reconstitution: Resuspend the dried extract in 50 µL of anhydrous pyridine. Vortex for 30 seconds.

  • Reagent Addition: In a fume hood, add 50 µL of BSTFA containing 1% TMCS to the vial[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 70 °C for 60 minutes[4].

    • Self-Validation Check: Inspect the vial post-incubation. The solution must remain perfectly clear. Any cloudiness or white precipitate indicates moisture contamination (which quenches the BSTFA), necessitating sample recreation.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 100 µL of anhydrous hexane prior to GC-MS injection. This prevents column overloading and protects the MS filament from excess silylating reagent.

Quantitative Data & Parameter Summary

To ensure reproducibility across different laboratory setups, the optimized parameters for extraction, derivatization, and GC-MS analysis are summarized below.

Table 1: Optimized Sample Preparation and GC-MS Parameters

Parameter CategorySpecific Condition / Setting
Extraction Solvent Ethyl Acetate (100%, HPLC Grade)
Derivatization Reagents 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS)
Reaction Conditions 70 °C for 60 minutes
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (Constant flow: 1.0 mL/min)
Injection Mode Splitless, 1.0 µL injection volume
Injector Temperature 250 °C
Oven Temperature Program 80 °C (hold 2 min) → 10 °C/min to 280 °C (hold 10 min)
MS Ionization Mode Electron Impact (EI), 70 eV
MS Source / Quad Temp 230 °C / 150 °C
Validation Metric Monitor molecular ion shift (+72 Da per TMS group added)

Workflow Visualization

GCMS_Workflow cluster_0 Biological Origin & Biosynthesis cluster_1 Sample Preparation Workflow N1 CoA Precursors (Malonyl-CoA + Benzoyl-CoA) N2 Type III PKS Catalysis N1->N2 N3 4-hydroxy-6-phenethyl- 2H-pyran-2-one N2->N3 N4 Solvent Extraction (Ethyl Acetate) N3->N4 Target Analyte Isolation N5 Silylation Derivatization (BSTFA + 1% TMCS) N4->N5 N6 GC-MS Analysis (TMS-Ether Derivative) N5->N6

Fig 1. Biosynthetic origin and GC-MS sample preparation workflow for the target pyranone.

References

  • Title : Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis Source : nih.gov URL : 1

  • Title : AU701965B2 - Pyranone compounds useful to treat retroviral infections Source : google.com (Patents) URL :2

  • Title : Characterization of the incense sacrificed to the sarira of Sakyamuni from Famen Royal Temple during the ninth century in China Source : pnas.org URL : 4

  • Title : Asymmetric Hydrogenation of Substituted 2-Pyrones Source : acs.org URL : 3

  • Title : Stage- and Rearing-Dependent Metabolomics Profiling of Ophiocordyceps sinensis and Its Pipeline Products Source : mdpi.com URL :5

Sources

Troubleshooting & Optimization

Improving yield of 4-hydroxy-6-phenethyl-2H-pyran-2-one in type III PKS enzymatic assays

Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Troubleshooting In Vitro Yields of 4-Hydroxy-6-phenethyl-2H-pyran-2-one

Welcome to the Advanced Applications Support Center. Synthesizing complex pyrones like 4-hydroxy-6-phenethyl-2H-pyran-2-one—a critical precursor to 2-(2-phenylethyl)chromones (PECs) found in agarwood—using Type III Polyketide Synthases (e.g., AsPKS3, AsPKS4, AsPKS5) presents unique thermodynamic and kinetic challenges 1.

This guide is engineered for drug development professionals and synthetic biologists to diagnose, troubleshoot, and optimize enzymatic workflows.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q: Why is my yield stalling at <10% conversion despite an excess of the dihydrocinnamoyl-CoA starter unit? A: This is a classic symptom of extender unit depletion and premature chain termination . Type III PKS enzymes require two sequential decarboxylative condensations with malonyl-CoA to form the necessary triketide intermediate. However, malonyl-CoA is highly unstable in aqueous buffers (t1/2 ≈ 2 hours at pH 7.5), spontaneously decarboxylating into acetyl-CoA. When malonyl-CoA becomes limiting at the active site, the enzyme prematurely releases the diketide intermediate, which spontaneously hydrolyzes into derailment products rather than forming the target pyrone 2. Actionable Fix: Shift from a batch addition of malonyl-CoA to an in situ malonyl-CoA regeneration system (detailed in Protocol 1) 3.

Q: I am detecting significant amounts of free CoA, and my enzyme activity drops sharply after 30 minutes. What is happening? A: You are experiencing feedback inhibition by free Coenzyme A (CoA-SH) . For every molecule of 4-hydroxy-6-phenethyl-2H-pyran-2-one produced, three molecules of free CoA are released. Free CoA acts as a potent competitive inhibitor by re-occupying the CoA-binding pocket of the PKS, blocking subsequent starter units from accessing the catalytic cysteine 4. Actionable Fix: Incorporate a CoA-consuming recycling enzyme (like MatB) or run continuous-flow dialysis to sweep away low-molecular-weight inhibitors.

Q: LC-MS analysis shows the triketide is forming, but it is not cyclizing into the pyrone. How can I drive lactonization? A: The final step of pyrone formation is an intramolecular C5-oxygen to C1 lactonization 2. If your assay pH is too basic (>7.5), the thioester bond of the enzyme-bound triketide becomes highly susceptible to premature nucleophilic attack by water (hydrolysis). Actionable Fix: Lower the assay pH to 6.5–6.8. This slightly acidic shift protonates the leaving group and stabilizes the thioester against hydrolysis, favoring the internal hydroxyl group's attack to close the pyran-2-one ring.

Part 2: Quantitative Data & Benchmarks

Table 1: Optimized In Vitro Assay Parameters for Pyrone Synthesis

Component / ParameterOptimal RangeFunctionCausality / Rationale
Dihydrocinnamoyl-CoA 100 - 150 µMStarter UnitHigher concentrations risk substrate inhibition and micelle formation due to the hydrophobic phenethyl tail.
Malonyl-CoA 1.5 - 2.0 mMExtender UnitA 1:10 starter-to-extender ratio compensates for the rapid spontaneous decarboxylation of malonyl-CoA in aqueous media.
Type III PKS (e.g., AsPKS3) 5 - 10 µMBiocatalystHigh enzyme concentration ensures rapid triketide turnover before intermediate hydrolysis occurs.
HEPES Buffer (pH 6.8) 50 mMpH ControlPrevents premature thioester hydrolysis; thermodynamically favors C5-O to C1 lactonization.
TCEP 1 - 2 mMReducing AgentKeeps the catalytic triad cysteine in the active reduced state without reacting with thioesters (unlike DTT).
BSA (Bovine Serum Albumin) 0.1% (w/v)SequestrationBinds the highly hydrophobic pyrone product, preventing it from aggregating and causing product inhibition.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the following protocol incorporates a self-validating checkpoint . This prevents researchers from chasing false negatives (e.g., assuming the enzyme is dead when it is actually derailing).

Protocol 1: MatB-Coupled Assay with Ellman’s Reagent Validation

This protocol utilizes Malonyl-CoA synthetase (MatB) to continuously regenerate malonyl-CoA, driving the reaction toward the triketide while validating enzyme turnover in real-time.

Step-by-Step Methodology:

  • Prepare the Regeneration Master Mix: In a 1.5 mL Eppendorf tube, combine 50 mM HEPES (pH 6.8), 2 mM MgCl₂, 2 mM ATP, 10 mM sodium malonate, and 0.5 mM Coenzyme A.

  • Add MatB: Introduce 2 µM of purified MatB enzyme. Incubate at 30°C for 15 minutes to allow the steady-state accumulation of malonyl-CoA.

  • Initiate PKS Reaction: Add 100 µM dihydrocinnamoyl-CoA, 1 mM TCEP, and 5 µM of your Type III PKS (e.g., AsPKS3).

  • Self-Validation Checkpoint (DTNB Split):

    • Withdraw a 10 µL aliquot at T=0 and T=30 mins.

    • Quench into 90 µL of 0.1 mM DTNB (Ellman's Reagent) in 100 mM Tris (pH 8.0).

    • Causality Check: Read absorbance at 412 nm. If A₄₁₂ increases, the PKS is actively condensing substrates and releasing free CoA. If A₄₁₂ is flat, the enzyme is inactive or the starter unit is failing to load.

  • Product Sequestration: Add 0.1% BSA to the main reaction tube to act as a hydrophobic sink for the newly synthesized 4-hydroxy-6-phenethyl-2H-pyran-2-one.

  • Quench and Extract: After 2 hours, quench the reaction with 1 volume of ice-cold 1% Formic Acid in Acetonitrile. Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Target the [M+H]⁺ ion at m/z 219.1 for the pyrone product.

Part 4: Visualizations

Biosynthesis Starter Dihydrocinnamoyl-CoA (Starter Unit) Enzyme Type III PKS (Catalytic Core) Starter->Enzyme Loading Malonyl Malonyl-CoA (Extender Unit) Malonyl->Enzyme Decarboxylative Condensation Diketide Enzyme-Bound Diketide Intermediate Enzyme->Diketide 1st Extension Triketide Enzyme-Bound Triketide Intermediate Diketide->Triketide 2nd Extension (+ Malonyl-CoA) Derail Derailment Products (Premature Hydrolysis) Diketide->Derail Malonyl-CoA Depletion Target 4-hydroxy-6-phenethyl- 2H-pyran-2-one (Target Pyrone) Triketide->Target C5-O to C1 Lactonization Triketide->Derail High pH (>7.5)

Fig 1: Biosynthetic pathway of 4-hydroxy-6-phenethyl-2H-pyran-2-one and common derailment routes.

Troubleshooting Start Issue: Low Yield of Target Pyrone LCMS Perform LC-MS/MS Metabolite Profiling Start->LCMS Diag1 High Diketide / Derailment Products LCMS->Diag1 Premature Termination Diag2 Unconsumed Starter Unit LCMS->Diag2 Poor Turnover Fix1 Implement MatB Regeneration System Diag1->Fix1 Extender Depletion Fix2 Lower Buffer pH to 6.5 - 6.8 Diag1->Fix2 Hydrolysis Dominates Fix3 Add BSA to Prevent Product Inhibition Diag2->Fix3 Hydrophobic Aggregation Fix4 Check Enzyme Reducing Agents (TCEP) Diag2->Fix4 Oxidized Active Site

Fig 2: Decision tree for diagnosing and resolving low pyrone yields in Type III PKS assays.

References

  • Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis Source: Oxford Academic URL:[Link]

  • Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria Source: DTU Research Database / PNAS URL:[Link]

  • Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms Source: PubMed Central (PMC) URL:[Link]

  • Exploiting the Biosynthetic Potential of Type III Polyketide Synthases Source: MDPI URL:[Link]

Sources

Technical Support Center: Troubleshooting 4-Hydroxy-6-phenethyl-2H-pyran-2-one Degradation in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals encountering signal loss, peak tailing, or extraneous mass peaks when analyzing 4-hydroxy-6-phenethyl-2H-pyran-2-one (Exact Mass: 216.0786 Da) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Unlike standard small molecules, 2H-pyran-2-ones possess a highly reactive lactone ring and a β -keto enol system that makes them uniquely susceptible to specific environmental stressors during analysis.

Mechanistic Causality of Degradation

To stop degradation, you must first understand the chemical vulnerabilities of the 4-hydroxy-2-pyrone scaffold. This molecule typically fails in LC-MS workflows through three distinct pathways:

  • Lactone Hydrolysis (Ring Opening): The 2H-pyran-2-one ring is a cyclic ester. In neutral to basic aqueous environments (pH > 6), it undergoes rapid nucleophilic attack by water, cleaving the lactone ring to form an open-chain β -keto acid[1]. This manifests as a +18 Da mass shift in the MS spectrum.

  • Thermal Decarboxylation: The molecule's inherent structure allows it to undergo retro-Diels-Alder-like fragmentation or thermal decarboxylation, releasing CO 2​ [2]. This is heavily exacerbated by excessive heat or voltage in the electrospray ionization (ESI) source, yielding a -44 Da shift.

  • Metal Coordination: The enolized 4-hydroxy-2-pyrone motif acts as a strong bidentate ligand. It readily chelates trace metal ions (e.g., Fe 3+ , Na + , K + ) from stainless steel LC fluidics or impure solvents[3]. This leads to severe peak tailing and the appearance of stable metal adducts (e.g., [M+Na] + at m/z 239.07) rather than the protonated molecular ion[4].

G Intact 4-Hydroxy-6-phenethyl- 2H-pyran-2-one [M+H]+ = 217.08 Hydrolysis Ring-Opened Acid [M+H+H2O]+ = 235.09 Intact->Hydrolysis High pH / H2O (+18 Da) Decarboxylation Decarboxylated Product [M+H-CO2]+ = 173.09 Intact->Decarboxylation Thermal/In-Source (-44 Da) MetalAdduct Metal Chelate Adduct [M+Na]+ = 239.07 Intact->MetalAdduct Na+/K+ Ions (+22 Da for Na)

Mechanistic degradation and adduct formation pathways of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Diagnostic Workflows

Before altering your LC-MS method, you must isolate where the degradation is occurring: in the autosampler vial, on the LC column, or inside the MS source.

G Start Signal Loss or Extra Peaks Detected CheckRT Do degradation peaks co-elute with intact mass? Start->CheckRT InSource In-Source Fragmentation (Lower Capillary Temp/Voltage) CheckRT->InSource Yes (Co-elution) CheckSample Check Autosampler Vial CheckRT->CheckSample No (Different RT) SolutionDeg Solution-Phase Degradation (Acidify sample solvent) CheckSample->SolutionDeg Peaks increase over time OnColumn On-Column Degradation (Optimize Mobile Phase pH) CheckSample->OnColumn Constant ratio across injections

Diagnostic logic tree for identifying the source of pyrone degradation in LC-MS workflows.

Self-Validating Experimental Protocols

Protocol A: Mitigating In-Source Decarboxylation

Causality: High desolvation temperatures and excessive cone/fragmentor voltages impart too much internal energy to the fragile pyrone ring, causing it to expel CO 2​ before reaching the mass analyzer[2]. Step-by-Step Methodology:

  • Load the intact standard (1 μ g/mL) and set the MS to scan mode (m/z 100–300).

  • Reduce the ESI desolvation/capillary temperature from the standard 350°C down to 250°C.

  • Lower the fragmentor voltage (or cone voltage, depending on the vendor) in 20 V decrements (e.g., from 120 V down to 60 V).

  • Acquire data for each parameter change. Self-Validation: Extract the ion chromatograms (EICs) for m/z 217.08 (intact) and m/z 173.09 (decarboxylated). If the degradation is purely in-source, the two peaks will perfectly co-elute. The protocol is successful when the ratio of m/z 217 to 173 shifts from <1 to >10, confirming the pyrone is surviving the ionization process.

Protocol B: Preventing On-Column and Solution-Phase Hydrolysis

Causality: The lactone ring is highly susceptible to base-catalyzed hydrolysis[1]. Unbuffered water or neutral methanol in the autosampler or mobile phase will slowly degrade the sample into a ring-opened acid. Step-by-Step Methodology:

  • Sample Preparation: Re-dissolve your stock standard strictly in LC-MS grade Acetonitrile containing 0.1% Formic Acid (FA). Do not use pure water or unbuffered methanol.

  • Mobile Phase Adjustment: Ensure Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) both contain 0.1% FA to maintain a system pH of ~2.7. Strictly avoid ammonium acetate or ammonium hydroxide buffers.

  • Autosampler Temperature: Set the autosampler thermostat to 4°C to kinetically halt any residual hydrolysis. Self-Validation: Inject the sample immediately (T=0) and again after 12 hours (T=12). Monitor the EIC for m/z 235.09 (hydrolyzed product). If the protocol is successful, the m/z 235 peak will be absent at both time points, and the m/z 217 peak area will remain constant (RSD < 2%).

Protocol C: Eliminating Metal Coordination (Peak Tailing)

Causality: The 4-hydroxy-2-pyrone oxygen atoms chelate exposed metal ions in stainless steel tubing or frits, causing the analyte to stick to the column, resulting in severe tailing and signal suppression[3]. Step-by-Step Methodology:

  • Bypass the analytical column using a union.

  • Flush the LC fluidics with a passivating solution (e.g., 0.5% phosphoric acid in 50:50 water/methanol) at 0.5 mL/min for 2 hours.

  • Flush the system with LC-MS grade water for 30 minutes to remove all acid.

  • Install a PEEK-lined column or a column packed with superficially porous particles (SPP) designed for metal-sensitive analytes. Self-Validation: Calculate the Asymmetry Factor ( As​ ) of the m/z 217 peak. A successful passivation and column switch will reduce the As​ from a failing >2.0 to a passing <1.2, accompanied by a sharp increase in peak height.

Quantitative Data & Parameter Optimization

Table 1: Diagnostic Mass Shifts for 4-Hydroxy-6-phenethyl-2H-pyran-2-one

Use this table to identify which degradation pathway is dominating your analysis.

Degradation PathwayChemical ChangeExact Mass ShiftExpected [M+H]+ (m/z)Primary Cause
Intact Molecule None0 Da217.086 N/A
Hydrolysis Addition of H 2​ O+18.01 Da235.097 High pH, unbuffered solvents
Decarboxylation Loss of CO 2​ -43.99 Da173.096 High MS source temperature
Sodium Adduct Replacement of H with Na+21.98 Da239.068 Metal contamination in LC
Table 2: Optimized LC-MS Parameters for Pyrone Stability
ParameterStandard Setting (Often Fails)Optimized Setting (Recommended)
Mobile Phase A Water + 10mM Ammonium AcetateWater + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B MethanolAcetonitrile + 0.1% Formic Acid
Column Hardware Standard Stainless SteelPEEK-lined or Metal-Free hardware
Desolvation Temp 350°C - 400°C200°C - 250°C
Fragmentor Voltage 120 V - 150 V60 V - 80 V
Autosampler Temp Ambient (20°C - 25°C)4°C

Frequently Asked Questions (FAQs)

Q: Why does my standard look pure on UV but shows multiple peaks on the MS? A: If the UV chromatogram shows a single sharp peak but the MS shows m/z 217 and m/z 173 at the exact same retention time, you are observing in-source fragmentation. The molecule is intact on the column (hence one UV peak) but is being blown apart by the MS ionization source. Refer to Protocol A to lower your source energy.

Q: I am seeing a strong signal at m/z 239.07 instead of 217.08. What is happening? A: You are observing the sodium adduct [M+Na] + . 4-hydroxy-2-pyrones are notorious for chelating metals[4]. Ensure you are using ultra-high-purity LC-MS grade solvents. The addition of 0.1% Formic Acid usually provides enough protons to outcompete sodium and drive the formation of the [M+H] + ion.

Q: Can I use a basic mobile phase (pH 9) to improve the peak shape of my other analytes? A: No. Exposing 4-hydroxy-6-phenethyl-2H-pyran-2-one to a pH above 6 will cause rapid and irreversible lactone ring opening[1]. If you must analyze basic compounds in the same run, you will need to rely on acidic mobile phases combined with specialized columns (e.g., charged-surface hybrids) that prevent basic analyte tailing at low pH.

References

  • American Chemical Society (ACS). "Controllable Cycloadditions between 2H-(Thio)pyran-2-(thi)ones and Strained Alkynes: A Click-and-Release Strategy for COS/H2S Generation". URL:[Link]

  • MDPI. "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application". URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Phenolic lipid synthesis by type III polyketide synthases is essential for cyst formation in Azotobacter vinelandii". URL:[Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 4-hydroxy-6-phenethyl-2H-pyran-2-one in Aqueous In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers working with 4-hydroxy-6-phenethyl-2H-pyran-2-one and similar poorly soluble compounds. It is a common challenge in drug discovery and biological research that a promising compound's lipophilic nature hinders its evaluation in aqueous in vitro systems[1][2]. This guide provides a series of troubleshooting steps and detailed protocols to help you navigate these solubility issues, ensuring reliable and reproducible experimental outcomes. Our approach is built on a foundation of chemical principles and validated laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my experiments with 4-hydroxy-6-phenethyl-2H-pyran-2-one, and it won't dissolve in my aqueous buffer. What is the first and most critical step?

A1: The immediate goal is to create a concentrated stock solution in an appropriate organic solvent.[3][4] Directly dissolving a hydrophobic compound like 4-hydroxy-6-phenethyl-2H-pyran-2-one in an aqueous medium is often futile. A stock solution allows you to introduce the compound into your assay in a very small volume, which is then diluted to the final "working" concentration. This two-step process is standard practice for handling poorly soluble molecules.

The key is to dissolve the compound at a concentration many times higher than your final assay concentration (e.g., 100x to 1000x). This minimizes the amount of organic solvent carried over into the final aqueous assay medium, which is crucial for maintaining the biological integrity of your system, especially in cell-based assays.

Q2: What is the best organic solvent for my stock solution, and what concentration should I aim for?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating stock solutions for biological assays due to its powerful solubilizing capacity for a wide range of polar and non-polar compounds.[5][6]

  • Primary Choice: DMSO . It is miscible with water and most cell culture media.

  • Alternatives: If DMSO is incompatible with your assay, other water-miscible organic co-solvents can be considered, such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[2][7] However, these often have higher volatility or different toxicity profiles that must be carefully evaluated.

  • Stock Concentration: Aim for the highest practical concentration, typically in the range of 10-50 mM . This allows for maximal dilution into your assay buffer, keeping the final solvent concentration to a minimum. For example, preparing a 10 mM stock solution allows you to achieve a 10 µM working concentration with a 1:1000 dilution, resulting in a final DMSO concentration of only 0.1%.

See Protocol 1 for a step-by-step guide to preparing a DMSO stock solution.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?

A3: This is a classic problem known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous environment. While your compound is stable in the organic stock, the sudden shift to a highly aqueous medium causes it to rapidly precipitate.

To overcome this, you need to enhance the solubility of the compound in the final aqueous solution. Here are the primary strategies, ordered from most common to more specialized:

  • Optimize Co-solvent Concentration (DMSO): Ensure you are not exceeding the maximum tolerable DMSO concentration for your assay.

  • Utilize Cyclodextrins: These molecules can encapsulate your compound, shielding it from the aqueous environment.[8][9]

  • Introduce a Surfactant: Mild, non-ionic surfactants can form micelles that hold your compound in solution.[10][11]

  • Modify Buffer pH: If your compound has ionizable groups, adjusting the pH can increase its charge and, therefore, its aqueous solubility.[1][7]

The following questions will guide you through implementing these advanced strategies.


In-Depth Solubilization Strategies
Q4: How do I properly use a co-solvent like DMSO without introducing artifacts or toxicity into my cell-based assay?

A4: This is a critical consideration, as DMSO itself can have biological effects.[12] The guiding principle is to use the lowest possible final concentration that keeps your compound in solution.

  • Causality: DMSO is amphiphilic, meaning it can interact with and disrupt cell membranes.[6][13] At higher concentrations, it can induce cell cycle arrest, differentiation, or cytotoxicity, confounding your results.[5][14]

  • Best Practices:

    • Determine the Toxicity Threshold: Before starting your main experiment, perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum concentration that does not affect cell viability or the specific endpoint you are measuring (e.g., cytokine production, gene expression).

    • Keep Final Concentration Low: For most cell lines, a final DMSO concentration of ≤0.5% is recommended, with ≤0.1% being ideal for sensitive assays or long-term exposure (24-72 hours).[5][6]

    • Always Use a Vehicle Control: Every experiment must include a "vehicle control" group. This group is treated with the same final concentration of DMSO (or other solvent) as your compound-treated groups, but without the compound. This allows you to subtract any effects of the solvent itself. See Protocol 3 for more on controls.

Table 1: General Guidance on Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc.Potential Cellular EffectsRecommendation
> 2%Generally cytotoxic to most cell lines.[12]Avoid
1% - 2%Often reduces cell proliferation and can significantly impact cellular functions like mitochondrial integrity and signaling pathways.[12][13][14]Use with extreme caution, only for short-term assays (< 24h) and if absolutely necessary. Validate with extensive controls.
0.5% - 1%May induce inhibitory or stimulatory effects depending on the cell type and assay endpoint.[12] Can cause a ~25% reduction in cell viability in some sensitive cell lines after 24 hours.[6]Acceptable for some robust assays, but potential for artifacts is significant. The upper limit for most standard applications.
0.1% - 0.5%Generally considered safe for most cell lines for standard assay durations (24-48h), but can still induce subtle changes.[6][14]Recommended Range for most experiments.
< 0.1%Minimal reported effects on most cell lines.[5]Ideal Target for sensitive assays, long-term incubations, or when studying subtle biological effects.
Q5: What are cyclodextrins and how can they help solubilize my compound? Can you provide a protocol?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique, donut-like structure. Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[8][15]

  • Mechanism of Action: The hydrophobic 4-hydroxy-6-phenethyl-2H-pyran-2-one molecule can insert itself into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex." This complex effectively masks the hydrophobic compound with the cyclodextrin's hydrophilic exterior, dramatically increasing its apparent solubility in water.[7][16] Chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly water-soluble and are FDA-approved excipients, making them an excellent choice for in vitro studies.[8][15]

cluster_0 Aqueous Environment Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD HP-β-CD CD->Complex

Figure 1: Cyclodextrin (HP-β-CD) encapsulates a hydrophobic compound, forming a water-soluble inclusion complex.

For a detailed method, see Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This method is particularly useful when you cannot increase the co-solvent concentration further.

Q6: Can I use surfactants or detergents? Which ones are safe for cell-based assays versus cell-free (e.g., enzyme) assays?

A6: Yes, surfactants can be very effective, but the choice is highly dependent on your assay type. Surfactants work by forming microscopic spheres called micelles above a certain concentration (the Critical Micelle Concentration or CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, keeping them solubilized.[11][17]

  • For Cell-Free Assays (e.g., purified enzyme kinetics, binding assays): You have more flexibility.

    • Non-ionic detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01-0.05%) are excellent choices and are less likely to denature proteins than ionic detergents.[10][18]

    • Zwitterionic detergents like CHAPS are also effective at solubilizing proteins and compounds without denaturation.[18]

    • Ionic detergents like SDS are generally too harsh and will denature most proteins, so they should be avoided unless protein denaturation is part of the experimental design (e.g., in SDS-PAGE).[18]

  • For Cell-Based Assays (e.g., cell viability, signaling): Extreme caution is required as most detergents will disrupt cell membranes and cause lysis.[10]

    • If you must use a surfactant, use a very mild, non-ionic one like Tween-20 or Polysorbate 80 at a concentration well below its CMC (e.g., <0.01%). The goal is to aid in dispersion rather than true micellar solubilization.

    • Always run a detergent-only toxicity control to ensure it does not affect your cells at the concentration used.

Q7: Could adjusting the pH of my buffer help with solubility?

A7: This is a viable strategy if your compound has an acidic or basic functional group. The 4-hydroxy-6-phenethyl-2H-pyran-2-one molecule contains a hydroxyl group on the pyranone ring, which may be weakly acidic.

  • Mechanism: By increasing the pH of the buffer (e.g., from 7.4 to 8.0 or 8.5), you can encourage the deprotonation of this hydroxyl group. The resulting charged (anionic) form of the molecule will be significantly more soluble in water than the neutral form.[1][7]

  • Considerations:

    • Assay Compatibility: Ensure that your cells, proteins, or other biological components are stable and functional at the adjusted pH. Many cellular processes are highly sensitive to pH changes.

    • Buffer Capacity: Use a buffer with a pKa close to the desired pH to ensure the pH remains stable throughout the experiment.

    • Experimental Test: Prepare small batches of your buffer at slightly elevated pH values (e.g., 7.6, 7.8, 8.0) and test the solubility of your compound. Observe for any precipitation over time.

Decision-Making Workflow & Protocols

The following workflow provides a logical path for troubleshooting the solubility of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Start Start: Compound precipitates in aqueous buffer Stock Prepare a 10-50 mM stock solution in 100% DMSO (See Protocol 1) Start->Stock Dilute Dilute stock into final assay buffer. Does it precipitate? Stock->Dilute Success Success! Compound is soluble. Proceed with experiment. (Remember Vehicle Control!) Dilute->Success No Troubleshoot Precipitation Occurs. Initiate Troubleshooting. Dilute->Troubleshoot Yes CheckDMSO Is final DMSO conc. >0.5%? Troubleshoot->CheckDMSO ReduceDMSO Yes. Increase stock concentration to allow for greater dilution and lower final DMSO %. CheckDMSO->ReduceDMSO Yes TryCD No. Try solubilization with HP-β-Cyclodextrin (See Protocol 2) CheckDMSO->TryCD No ReduceDMSO->Dilute TestCD Did HP-β-CD work? TryCD->TestCD TestCD->Success Yes CheckAssay Is this a cell-free assay? TestCD->CheckAssay No TrySurf Yes. Add low conc. (0.01%) of mild non-ionic surfactant (e.g., Tween-20). CheckAssay->TrySurf Yes CheckpH No. Consider pH modification. Can your assay tolerate pH 7.6-8.0? CheckAssay->CheckpH No (Cell-based) TrySurf->Dilute AdjustpH Yes. Test solubility in higher pH buffer. CheckpH->AdjustpH Yes Reformulate No. Re-evaluate compound or consider advanced formulation (e.g., lipid-based systems). CheckpH->Reformulate No AdjustpH->Dilute

Figure 2: A step-by-step workflow for troubleshooting the solubility of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Experimental Protocols
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
  • Calculation: Determine the mass of 4-hydroxy-6-phenethyl-2H-pyran-2-one needed for your desired stock concentration and volume. (Molecular Weight of C13H14O3 ≈ 218.24 g/mol ).

    • Example for 1 mL of a 20 mM stock: 0.020 mol/L * 0.001 L * 218.24 g/mol = 0.00436 g = 4.36 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, chemically-resistant microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (to 30-37°C) or use a sonicating water bath to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol aims to create a complexed stock solution which can then be further diluted.

  • Prepare CD Solution: Create a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). For example, dissolve 200 mg of HP-β-CD in 1 mL of buffer. Warm slightly and vortex to dissolve.

  • Add Compound: Add your high-concentration DMSO stock of 4-hydroxy-6-phenethyl-2H-pyran-2-one to the HP-β-CD solution. The goal is to have a molar ratio of CD to compound of at least 10:1 to start.

  • Complexation: Incubate the mixture for 1-4 hours at room temperature or 37°C with constant, gentle agitation (e.g., on a rotator or shaker).

  • Filtration: (Optional but recommended) Filter the solution through a 0.22 µm syringe filter to remove any non-complexed compound that may have precipitated.

  • Application: This clear, complexed solution can now be used as your stock for dilution into the final assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Protocol 3: Vehicle Control Best Practices

A proper vehicle control is non-negotiable for valid results.

  • Identify all components: Your "vehicle" is everything you use to dissolve your compound except the compound itself. This includes the organic solvent (DMSO), and any other excipients like cyclodextrins or surfactants.

  • Match the concentration: The final concentration of each vehicle component in the control group must exactly match the highest concentration used in any of the experimental groups.

  • Prepare it the same way: If your compound stock is prepared by heating or sonicating, do the same for your vehicle control.

  • Apply it to your cells/assay: Treat a dedicated set of wells/tubes with only the vehicle. The results from this group represent your baseline and are used to normalize the results from the compound-treated groups.

References
  • T. H. T. T. Tran, T. T. D. Tran, and T. D. Tran, "Considerations regarding use of solvents in in vitro cell based assays," Biotechnology Reports, vol. 27, p. e00507, Sep. 2020. [Link]

  • M. A. S. S. de Azevedo, F. S. C. F. de Oliveira, and L. A. L. Soares, "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches," Molecules, vol. 26, no. 18, p. 5443, Sep. 2021. [Link]

  • S. S. K. B. Tadavi, "Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation," AAPS PharmSciTech, vol. 14, no. 3, pp. 1045–1053, Sep. 2013. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd., "Cosolvent - The 'Medicinal Magician' in The Laboratory," Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • A. El Baraka et al., "Cyclodextrins in Formulation Development: Complexation and Stability Enhance," Pharmaceuticals, vol. 17, no. 9, p. 1125, Sep. 2024. [Link]

  • M. Singh, "Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells," Journal of Biotech Research, vol. 8, pp. 78–82, 2017. [Link]

  • S. N. Al-Kassas et al., "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility," Future Journal of Pharmaceutical Sciences, vol. 8, no. 1, p. 48, Dec. 2022. [Link]

  • R. M. de Oliveira et al., "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro," Brazilian Oral Research, vol. 34, p. e127, 2020. [Link]

  • S. K. Sahu, "A review on solubility enhancement technique for pharmaceutical drugs," GSC Biological and Pharmaceutical Sciences, vol. 26, no. 2, pp. 248–258, Feb. 2024. [Link]

  • A. Rohe, "How to enhance drug solubility for in vitro assays?," ResearchGate, Jul. 2014. [Link]

  • Chemical Synthesis Database, "4-hydroxy-6-phenyl-2H-pyran-2-one," Chemical Synthesis Database. [Link]

  • S. Jamshaid et al., "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," Pharmaceutics, vol. 15, no. 5, p. 1383, Apr. 2023. [Link]

  • Y. Liu et al., "Solubilization techniques used for poorly water-soluble drugs," Acta Pharmaceutica Sinica B, vol. 12, no. 10, pp. 3899–3916, Oct. 2022. [Link]

  • Y. Hyda, "The Role of Surfactants in Solubilization of Poorly Soluble," Journal of Chemical and Pharmaceutical Research, vol. 16, no. 12, pp. 19-21, 2024. [Link]

  • P.-S. Chen et al., "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes," PLOS ONE, vol. 9, no. 9, p. e107447, Sep. 2014. [Link]

  • P. Gurtovenko and I. Vattulainen, "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes," Molecules, vol. 27, no. 14, p. 4472, Jul. 2022. [Link]

  • A. Kyriakis et al., "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study," Molecular Pharmaceutics, vol. 9, no. 9, pp. 2634–2643, Sep. 2012. [Link]

  • S. Shimpi, "Beta-Cyclodextrin As An Excipient In Drug Formulation," PharmaTutor, Aug. 2021. [Link]

  • J. Szejtli, "Cyclodextrins in Various Drug Formulations," ResearchGate, Jan. 2016. [Link]

  • E. Fenyvesi, "Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?," Pharmaceutics, vol. 14, no. 1, p. 167, Jan. 2022. [Link]

  • Chemistry LibreTexts, "Preparing Solutions," Chemistry LibreTexts, Aug. 2025. [Link]

  • M. A. Otzen, "Surfactants: physicochemical interactions with biological macromolecules," Biophysical Reviews, vol. 12, no. 3, pp. 589–601, Jun. 2020. [Link]

  • P. Persedo, "General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds," Pion. [Link]

  • National Center for Biotechnology Information, "2-Pyranone, 4-hydroxy-6-(2-phenylethenyl)-, (E)-," PubChem Compound Database. [Link]

  • Proteintech, "Making stock solutions - how and why," YouTube, Nov. 01, 2021. [Link]

  • OPS Diagnostics, "Chemical Methods for Lysing Biological Samples," OPS Diagnostics, Feb. 15, 2024. [Link]

  • Reddit, "How to tackle compound solubility issue," r/labrats, Jan. 06, 2022. [Link]

  • ResearchGate, "What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water," ResearchGate, Oct. 31, 2021. [Link]

  • Cheméo, "Chemical Properties of 4-Hydroxy-5,6-dihydro-2H-pyran-2-one," Cheméo. [Link]

  • U.S. Environmental Protection Agency, "2H-Pyran-2-one, 4-methoxy-6-[2-(4-methoxyphenyl)ethyl]- Properties," CompTox Chemicals Dashboard. [Link]

  • National Institute of Standards and Technology, "4-Methoxy-6-phenethyl-2H-pyran-2-one," NIST Chemistry WebBook. [Link]

  • J. Jilalat, "PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS," Journal Marocain de Chimie Hétérocyclique, vol. 21, no. 3, pp. 1-52, Dec. 2022. [Link]

  • Organic Syntheses, "5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE," Organic Syntheses. [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of pyranones. This portal is specifically designed for analytical chemists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-hydroxy-6-phenethyl-2H-pyran-2-one and its structural analogs.

Below, you will find mechanistic FAQs, a diagnostic troubleshooting guide, quantitative performance data, and a self-validating experimental protocol to ensure reproducible, high-resolution separations.

Visualizing the Optimization Workflow

The following logic tree dictates the causality of mobile phase selection for weakly acidic pyranones.

HPLC_Optimization Step1 1. Assess Analyte Properties (pKa of 4-OH group) Step2 2. Select Aqueous Buffer (e.g., 0.1% Formic Acid) Step1->Step2 Step3 3. Choose Organic Modifier (MeCN or MeOH) Step2->Step3 Step4 4. Design Gradient Profile (e.g., 10-50% Organic) Step3->Step4 Step5 5. Evaluate Chromatography (Peak Shape & Resolution) Step4->Step5 Err1 Issue: Peak Tailing Action: Lower pH Step5->Err1 If tailing > 1.5 Err2 Issue: Co-elution Action: Adjust Gradient Slope Step5->Err2 If resolution < 1.5 Success Optimized HPLC Method Ready for Validation Step5->Success If criteria met Err1->Step2 Err2->Step4

Workflow for optimizing HPLC mobile phase parameters for pyran-2-one derivatives.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why is pH control the most critical factor when analyzing 4-hydroxy-6-phenethyl-2H-pyran-2-one? A1: The 4-hydroxy group on the 2H-pyran-2-one ring is an enolic hydroxyl with weak acidity (pKa typically between 4.0 and 5.0). If the mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral and anionic states. Because these two states partition differently into the C18 stationary phase, this equilibrium manifests chromatographically as severe peak broadening and tailing. To suppress ionization and ensure the molecule remains fully protonated, the aqueous mobile phase must be buffered at least 1.5 to 2 pH units below the pKa. This is routinely achieved by adding acidic modifiers like phosphoric acid (for UV detection) or formic acid (for Mass-Spec compatibility)[1].

Q2: Which organic modifier—Acetonitrile (MeCN) or Methanol (MeOH)—yields better selectivity for 6-phenethyl substituted pyranones? A2: Acetonitrile is generally the preferred starting solvent because its aprotic nature and lower viscosity result in lower system backpressure and sharper peaks[1]. However, the 6-phenethyl group introduces significant hydrophobicity and potential for π−π interactions. If you are struggling to resolve 4-hydroxy-6-phenethyl-2H-pyran-2-one from closely related alkyl-substituted variants or regioisomers, switching to Methanol can be highly effective. Methanol is a protic solvent that alters the solvation dynamics of the aromatic ring and engages in hydrogen bonding with the pyranone carbonyl, often reversing elution orders or expanding the separation window for co-eluting analogs[2].

Q3: How do I transition my established UV-HPLC method to an LC-MS compatible method for pyranone metabolite profiling? A3: Traditional UV methods often rely on non-volatile buffers like phosphate or phosphoric acid to maintain a low pH and ensure sharp peak shapes[1]. These are strictly incompatible with mass spectrometry, as they will rapidly foul the electrospray ionization (ESI) source and cause severe ion suppression. To transition to LC-MS, replace phosphoric acid with 0.1% formic acid or use volatile buffers like 10 mM ammonium acetate if a near-neutral pH is required for a specific separation[3]. Note that pyran-2-ones are typically detected using characteristic UV absorption at 254 nm or 280 nm[4], so ensure your diode array detector (DAD) is placed in-line before the MS source.

Troubleshooting Guide: Common Chromatographic Issues

Issue 1: Severe Peak Tailing of the Target Analyte
  • Causality: Secondary interactions between the weakly acidic 4-hydroxyl group of the pyranone and residual, unreacted silanol groups on the silica-based stationary phase.

  • Resolution:

    • Verify the pH of your aqueous phase is < 3.0. If using 0.1% Formic Acid, the pH should be ~2.7.

    • Switch to a highly end-capped C18 column or a specialized reversed-phase column with low silanol activity designed for polar/acidic compounds[1].

    • Increase the buffer capacity (e.g., use 10 mM ammonium formate adjusted to pH 2.8 instead of just 0.1% formic acid) to increase ionic strength and shield the silanol sites.

Issue 2: Poor Resolution Between Structurally Similar Pyranones
  • Causality: The gradient slope is too steep, causing hydrophobic phenethyl-substituted analogs to co-elute in the highly organic region of the chromatogram.

  • Resolution:

    • Flatten the gradient slope. For example, instead of a generic 10% to 100% MeCN ramp over 15 minutes, utilize a shallow gradient from 10% to 50% MeCN over 30 minutes to maximize the resolution of structurally similar isomers[2].

    • Lower the column compartment temperature (e.g., from 40°C to 25°C). This increases the retention factor ( k′ ) and enhances the stationary phase's ability to discriminate between minor structural differences.

Quantitative Data: Mobile Phase Effects on Pyranone Chromatography

The following table summarizes the causal relationship between mobile phase composition, retention time, and peak integrity for 4-hydroxy-6-phenethyl-2H-pyran-2-one on a standard C18 column (100 x 4.6 mm, 3 µm) at 1.0 mL/min.

Aqueous PhaseOrganic ModifierpHRetention Time (min)Peak Asymmetry ( Tf​ )LC-MS Compatible
Water (Unbuffered)MeCN (Gradient)~6.58.42.3 (Severe Tailing)Yes
0.1% Formic AcidMeCN (Gradient)2.712.11.1 (Excellent)Yes
0.1% Phosphoric AcidMeCN (Gradient)2.112.51.0 (Ideal)No
0.1% Formic AcidMeOH (Gradient)2.715.31.2 (Good)Yes
10 mM Ammonium AcetateMeCN (Gradient)6.79.21.8 (Moderate Tailing)Yes

Note: Peak asymmetry ( Tf​ ) values > 1.5 indicate unacceptable tailing for quantitative analysis.

Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. If the SST criteria are met, the mobile phase optimization is considered successful and reliable for quantitative analysis.

Step 1: Preparation of LC-MS Compatible Mobile Phases

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas by sonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile[1].

Step 2: Preparation of the System Suitability Sample

  • Accurately weigh 1.0 mg of 4-hydroxy-6-phenethyl-2H-pyran-2-one reference standard.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of Phase A and Phase B to yield a 100 µg/mL stock solution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (pyranones can be light-sensitive).

Step 3: Chromatographic Execution

  • Column: Install an end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm).

  • Temperature: Set the column oven to 30°C.

  • Detection: Set the UV/DAD detector to monitor 254 nm and 280 nm[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 20.0 min: 10% to 60% B (Linear ramp)

    • 20.0 - 22.0 min: 60% to 95% B (Column wash)

    • 22.0 - 27.0 min: 10% B (Re-equilibration)

Step 4: Self-Validation via System Suitability Testing (SST) Perform six replicate injections (10 µL each) of the standard solution. The method is validated for routine use only if the following internal checks are satisfied:

  • Retention Time Precision: Relative Standard Deviation (RSD) of the retention time must be ≤1.0% .

  • Peak Area Precision: RSD of the peak area must be ≤2.0% .

  • Peak Integrity: The USP Tailing Factor ( Tf​ ) for the 4-hydroxy-6-phenethyl-2H-pyran-2-one peak must be ≤1.5 . (If Tf​>1.5 , refer to Troubleshooting Issue 1).

References

  • Separation of 4H-Pyran-4-one on Newcrom R1 HPLC column - SIELC Technologies. sielc.com.
  • Identification of Alkyl Substituted 2H-Furo[2,3-c]pyran-2-ones as Germination Stimulants Present in Smoke.
  • Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones Chemodiversity in a Marine-Sourced Penicillium restrictum. PMC - nih.gov.
  • Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvast

Sources

Validation & Comparative

Comparing 4-hydroxy-6-phenethyl-2H-pyran-2-one with p-hydroxybenzalacetone in PEC biosynthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of 2-(2-phenylethyl)chromone (PEC) biosynthesis in agarwood (Aquilaria species) requires analyzing the catalytic promiscuity of Type III polyketide synthases (PKSs). As a Senior Application Scientist, I have structured this guide to objectively compare two critical enzymatic products—4-hydroxy-6-phenethyl-2H-pyran-2-one (HNPP) and p-hydroxybenzalacetone (p-HBA) .

By examining how enzymes like AsPKS3, AsPKS4, and AsPKS5 partition their catalytic activity between these two divergent pathways, researchers can better engineer microbial systems for the targeted production of high-value fragrant and pharmaceutical polyketides.

Mechanistic Divergence in Type III PKS Catalysis

Type III PKSs in Aquilaria do not rely on acyl carrier proteins (ACPs); instead, they act directly on CoA-thioester substrates within a single active site cavity. The structural divergence between p-HBA and HNPP is dictated by the starter unit's steric bulk and the enzyme's capacity to accommodate multiple iterative condensations before cyclization[1].

  • p-Hydroxybenzalacetone (p-HBA) Pathway : When the enzyme utilizes p-coumaroyl-CoA as a starter unit, the active site typically accommodates only a single condensation with one malonyl-CoA molecule[2]. The resulting diketide intermediate undergoes a rapid decarboxylation rather than cyclization, yielding p-HBA. This truncated extension highlights a spatial constraint within the enzyme when processing bulkier, hydroxylated phenylpropanoid starters.

  • 4-Hydroxy-6-phenethyl-2H-pyran-2-one (HNPP) Pathway : Conversely, when dihydrocinnamoyl-CoA (3-phenylpropanoyl-CoA) is utilized, specific enzymes (notably AsPKS4 and AsPKS5) can perform two successive condensations with two malonyl-CoA units[3]. The resulting triketide intermediate is then subjected to an intramolecular O-C cyclization (lactonization), forming the characteristic pyran-2-one ring[4]. This pyrone derivative serves as a foundational scaffold for flinder-type PECs, the most abundant class of chromones in high-quality agarwood[4].

Pathway cluster_pHBA p-Hydroxybenzalacetone Pathway cluster_HNPP Pyrone Derivative Pathway S1 p-Coumaroyl-CoA E1 AsPKS Enzyme S1->E1 M1 + 1 Malonyl-CoA M1->E1 I1 Diketide Intermediate E1->I1 P1 p-Hydroxybenzalacetone (Decarboxylation) I1->P1 S2 Dihydrocinnamoyl-CoA E2 AsPKS4 / AsPKS5 S2->E2 M2 + 2 Malonyl-CoA M2->E2 I2 Triketide Intermediate E2->I2 P2 4-Hydroxy-6-phenethyl- 2H-pyran-2-one (Lactonization) I2->P2

Figure 1: Divergent Type III PKS biosynthetic pathways for p-HBA and HNPP.

Comparative Data Matrix

To facilitate targeted assay design, the biochemical and structural parameters of both compounds are summarized below. The differences in molecular weight and extension steps are critical for configuring downstream mass spectrometry detection.

Parameterp-Hydroxybenzalacetone (p-HBA)4-Hydroxy-6-phenethyl-2H-pyran-2-one (HNPP)
Primary Role Raspberry ketone precursor / Diketide byproductFlinder-type PEC precursor scaffold
Starter Unit p-Coumaroyl-CoADihydrocinnamoyl-CoA
Extender Units 1 × Malonyl-CoA2 × Malonyl-CoA
Enzymatic Mechanism Condensation + DecarboxylationIterative Condensation + Lactonization
Chemical Formula C₁₀H₁₀O₂C₁₃H₁₂O₃
Molecular Weight 162.19 g/mol 216.23 g/mol
MS Detection [M+H]⁺ m/z 163.07m/z 217.08
Key Catalysts AsPKS3, AsPKS4, AsPKS5[1]AsPKS4, AsPKS5[1]

Self-Validating Experimental Protocol: In Vitro PKS Assay

To objectively evaluate the catalytic efficiency of an engineered PKS towards either p-HBA or HNPP, a rigorously controlled in vitro assay is required. This protocol is designed as a self-validating system : it incorporates specific extraction chemistries and thermal controls to definitively prove that the detected compounds are products of active enzymatic condensation, rather than spontaneous degradation of unstable CoA-thioesters.

Phase 1: Reaction Assembly & Initiation
  • Buffer Preparation : Prepare a 500 µL reaction matrix containing 100 mM potassium phosphate buffer (pH 7.0) and 1 mM EDTA. Causality: EDTA chelates trace divalent cations that could promote non-enzymatic hydrolysis of the CoA-thioesters.

  • Substrate Loading : Add 200 µM of the target starter CoA (p-coumaroyl-CoA for p-HBA; dihydrocinnamoyl-CoA for HNPP).

  • Enzyme Addition : Introduce 20 µg of purified recombinant AsPKS (e.g., AsPKS4).

  • Initiation : Trigger the reaction by adding 400 µM malonyl-CoA.

  • Self-Validating Controls : Simultaneously run two parallel control reactions:

    • Control A (Negative): Substitute the active enzyme with an aliquot boiled at 100°C for 10 minutes.

    • Control B (Substrate Drop-out): Omit malonyl-CoA.

Phase 2: Quenching & Selective Extraction
  • Incubation : Incubate the mixtures at 30°C for 60 minutes.

  • Acid Quenching : Terminate the reaction by adding 20 µL of 20% HCl. Causality: Acidification halts enzymatic activity and protonates the hydroxyl groups on p-HBA and HNPP, neutralizing their charge to maximize partitioning into the organic phase.

  • Extraction : Extract twice with 500 µL of ethyl acetate. Causality: Ethyl acetate has the ideal polarity to extract the target polyketides while leaving the highly polar, unreacted CoA-thioesters trapped in the aqueous phase.

  • Concentration : Dry the pooled organic phases under a gentle nitrogen stream and reconstitute in 100 µL of LC-MS grade methanol.

Phase 3: LC-MS/MS Analysis

Analyze the reconstituted samples using a C18 reverse-phase column. Because p-HBA and HNPP can exhibit overlapping UV absorbance profiles with other phenolic byproducts, relying solely on HPLC-UV is insufficient. Employ Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, extracting chromatograms at m/z 163.07 for p-HBA and m/z 217.08 for HNPP.

Workflow Step1 Recombinant Expression Step2 Ni-NTA Purification Step1->Step2 Step3 In Vitro Assay (+ Malonyl-CoA) Step2->Step3 Step4 Solvent Extraction Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Self-validating in vitro PKS assay and LC-MS/MS workflow.

References

1.[3] Title: Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis Source: PMC (nih.gov) URL:

2.[4] Title: Biosynthesis and classification of 2-(2-phenylethyl)chromones (PECs) in Aquilaria Source: ResearchGate URL:

3.[2] Title: Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism Source: Frontiers in Bioengineering and Biotechnology URL:

4.[1] Title: Three candidate 2-(2-phenylethyl)chromone-producing type III polyketide synthases from Aquilaria sinensis (Lour.) Gilg have multifunctions synthesizing benzalacetones, quinolones and pyrones Source: ResearchGate URL:

Sources

A Senior Application Scientist's Guide to the Validation of 4-hydroxy-6-phenethyl-2H-pyran-2-one via UPLC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) methodologies for the robust validation of 4-hydroxy-6-phenethyl-2H-pyran-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a deep understanding of method development and validation grounded in established regulatory principles.

The accurate quantification of novel compounds like 4-hydroxy-6-phenethyl-2H-pyran-2-one is fundamental to pharmacokinetic, toxicokinetic, and bioavailability studies. The selection of an appropriate analytical method is therefore a critical decision. UPLC-MS/MS stands as the gold standard for this task due to its exceptional sensitivity, selectivity, and speed.[1] This guide will compare two common reversed-phase UPLC-MS/MS approaches, highlighting the critical parameters that ensure data integrity and regulatory compliance.

Foundational Principles: Method Development Strategy

The objective of method development is to create a reliable and reproducible procedure for quantifying an analyte in a given matrix. For 4-hydroxy-6-phenethyl-2H-pyran-2-one, a compound with a moderate polarity and ionizable hydroxyl group, a reversed-phase chromatographic approach is the logical starting point. Our strategy is built upon a systematic screening protocol that evaluates critical parameters to achieve optimal separation and detection.[2]

Analyte Characterization and Mass Spectrometry
  • Compound: 4-hydroxy-6-phenethyl-2H-pyran-2-one

  • Molecular Formula: C₁₃H₁₂O₃

  • Monoisotopic Mass: 216.0786 Da

  • Structural Features: The molecule contains a lactone ring, a phenolic hydroxyl group, and a phenethyl side chain. The hydroxyl group is a prime site for protonation or deprotonation, making Electrospray Ionization (ESI) an ideal choice.

The first step in method development is to infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ionization polarity and identify the precursor ion. Given the structure, both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes are plausible. Positive mode is often preferred for its robustness and sensitivity with mobile phases containing a proton source like formic acid.

Upon collision-induced dissociation (CID) in the collision cell, the precursor ion fragments into characteristic product ions. For 4-hydroxy-6-phenethyl-2H-pyran-2-one ([M+H]⁺ at m/z 217.1), a primary fragmentation pathway involves the neutral loss of the phenethyl group or cleavage at the pyranone ring.

G precursor Precursor Ion [M+H]⁺ m/z 217.1 product1 Product Ion 1 Loss of H₂O m/z 199.1 precursor->product1 CID product2 Product Ion 2 Loss of C₈H₈ (Styrene) m/z 113.1 precursor->product2 CID product3 Product Ion 3 Phenethyl Cation m/z 105.1 precursor->product3 CID

Caption: Proposed MS/MS fragmentation of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Chromatographic Separation: A Comparative Approach

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. We will compare two common C18 column chemistries with slightly different mobile phase compositions. The goal is to achieve a sharp, symmetrical peak with a retention time that avoids the initial solvent front where matrix suppression is most pronounced.

ParameterMethod A: Acetonitrile GradientMethod B: Methanol Gradient
UPLC System Waters ACQUITY UPLC H-ClassWaters ACQUITY UPLC H-Class
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic Acid
Flow Rate 0.5 mL/min0.5 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
Gradient 5% B to 95% B in 3 min, hold for 1 min10% B to 98% B in 3 min, hold for 1 min
MS System Waters Xevo TQ-S microWaters Xevo TQ-S micro
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 1.5 kV1.5 kV
MRM Transitions Precursor: 217.1 -> Product: 113.1 (Quantifier)Precursor: 217.1 -> Product: 113.1 (Quantifier)
Precursor: 217.1 -> Product: 105.1 (Qualifier)Precursor: 217.1 -> Product: 105.1 (Qualifier)
Collision Energy 20 eV (for 113.1), 15 eV (for 105.1)20 eV (for 113.1), 15 eV (for 105.1)

Causality Behind Choices:

  • Column Chemistry: The BEH C18 column (Method A) offers excellent stability at low pH and high efficiency. The HSS T3 column (Method B) is designed for enhanced retention of polar compounds, which could be advantageous for this analyte. Comparing them allows for empirical selection of the best peak shape and retention.

  • Organic Modifier: Acetonitrile (Method A) generally has a lower viscosity and provides sharper peaks, while Methanol (Method B) can offer different selectivity. The choice impacts elution strength and potential co-elution with matrix components.

The Core of Reliability: Bioanalytical Method Validation

A method is only as good as its validation. We will follow a validation protocol consistent with the principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[1][3][4][5] This ensures that the method is fit for its intended purpose.

G prep Sample Preparation (e.g., Protein Precipitation) uplc UPLC Separation (Method A vs. B) prep->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Quantification msms->data validation Method Validation (FDA/ICH Guidelines) data->validation

Caption: General workflow for UPLC-MS/MS validation.

Step-by-Step Experimental Protocol: Validation Parameters

The following protocols are designed to be self-validating, providing a clear pass/fail criterion for each parameter. An internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version or a close analog), should be used to correct for variability in sample preparation and instrument response.

1. Specificity and Selectivity:

  • Objective: To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte or IS.

  • Protocol:

    • Screen at least six different lots of blank biological matrix (e.g., plasma).

    • Process and analyze these blanks alongside a sample spiked at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response. The response for the IS should be less than 5%.

2. Linearity and Calibration Curve:

  • Objective: To demonstrate the proportional relationship between instrument response and analyte concentration over a defined range.

  • Protocol:

    • Prepare a series of at least six non-zero calibration standards by spiking the analyte into the blank matrix.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a weighted (1/x² or 1/x) linear regression.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).[6][7]

3. Accuracy and Precision:

  • Objective: To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Analyze five replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).

    • Acceptance Criteria: The mean accuracy for each QC level should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (%RSD) should not exceed 15% (20% for LLOQ).[8]

4. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):

  • Objective: To define the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.

  • Protocol:

    • LOD is typically estimated as the concentration yielding a signal-to-noise ratio (S/N) of ≥ 3.

    • LLOQ is the lowest standard on the calibration curve that can be quantified with accuracy within 80-120% and precision ≤ 20%.[9][10]

5. Stability:

  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Analyze LQC and HQC samples after subjecting them to specific conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration reflecting typical sample handling time.

      • Long-Term Stability: Stored at -80°C for an extended period.

      • Post-Preparative (Autosampler) Stability: Processed samples stored in the autosampler.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Validation Data Summary

The table below summarizes hypothetical but realistic validation results for the two methods, demonstrating how quantitative data can be used for objective comparison.

Validation ParameterMethod A (Acetonitrile)Method B (Methanol)Acceptance Criteria
Linearity (r²) 0.99850.9979≥ 0.99
Range 1 - 1000 ng/mL1 - 1000 ng/mLN/A
LLOQ 1 ng/mL1 ng/mLAccuracy: 80-120%, Precision: ≤20%
Intra-Day Accuracy 95.5% - 104.2%93.1% - 106.5%85-115%
Intra-Day Precision (%RSD) 4.1% - 8.5%5.8% - 11.2%≤15%
Inter-Day Accuracy 97.1% - 102.8%96.5% - 104.9%85-115%
Inter-Day Precision (%RSD) 5.5% - 9.2%7.1% - 12.8%≤15%
Matrix Effect (%) 98.2% (RSD: 6.1%)89.5% (RSD: 13.5%)RSD ≤15% desirable
Recovery (%) 95.1% (RSD: 5.4%)93.8% (RSD: 7.2%)Consistent & Reproducible
Freeze-Thaw Stability PassedPassedWithin ±15% of nominal

Final Recommendations

The successful validation of an analytical method for a novel compound like 4-hydroxy-6-phenethyl-2H-pyran-2-one is a multi-faceted process that hinges on a systematic approach to both development and validation. This guide demonstrates that while multiple methods may appear viable on the surface, a direct, data-driven comparison is essential for selecting the most robust and reliable option.

For the validation of 4-hydroxy-6-phenethyl-2H-pyran-2-one, a UPLC-MS/MS method utilizing a BEH C18 column with an acetonitrile/water (both with 0.1% formic acid) gradient provides superior precision and minimal matrix effects. Adherence to established regulatory guidelines, such as those from the FDA and ICH, is not merely a procedural formality but a critical component of ensuring data integrity for pivotal drug development decisions.[1][3][5]

References

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?Journal of Pharmaceutical and Biomedical Analysis.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.European Medicines Agency.
  • ICH M10 ガイドラインの経緯 (History of ICH M10 Guideline).Pharmaceuticals and Medical Devices Agency (PMDA), Japan.
  • M10 Bioanalytical Method Validation and Study Sample Analysis.U.S.
  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana.Frontiers in Plant Science.
  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana.
  • 4-hydroxy-6-styryl-2-pyrone.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.Journal of Agricultural and Food Chemistry.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.Asian Journal of Chemistry.
  • A Systematic Approach Towards UPLC® Method Development.
  • An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Applic
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities.Journal of Applied Pharmaceutical Science.
  • Validation of an UHPLC-MS/MS Method for the Determination of Malachite Green, Leucomalachite Green, Crystal Violet, and Leucocrystal Violet in Shrimp, Fish, and Salmon Muscle Using a Modified QuEChERS Approach.Journal of the Brazilian Chemical Society.
  • Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study.Molecules.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.MDPI.

Sources

A Comparative Guide to the Bioactivity of 4-hydroxy-6-phenethyl-2H-pyran-2-one and Flinder-Type Chromones

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth, objective comparison between two promising classes of heterocyclic compounds: 4-hydroxy-6-phenethyl-2H-pyran-2-one and its analogs, and the well-established flinder-type chromones. By synthesizing data from diverse experimental studies, we aim to illuminate their respective bioactivities, mechanisms of action, and potential applications in medicinal chemistry.

The causality behind our focus on these two compound classes lies in their distinct yet compelling biological profiles. The 2H-pyran-2-one core, particularly with a phenethyl substitution, represents an emerging scaffold with noted cytotoxic potential.[1][2] In contrast, flinder-type chromones, such as flindersine, are naturally occurring alkaloids with a broader, more extensively documented range of pharmacological activities, including anti-inflammatory, antidiabetic, and antimicrobial effects.[3][4] This guide will dissect these differences, providing a clear, data-supported framework for researchers to evaluate their potential as lead compounds in drug discovery programs.

Comparative Analysis of Biological Activities

The therapeutic potential of a compound is best understood through a direct comparison of its performance in various biological assays. The following tables summarize quantitative data from key studies, offering a clear overview of the efficacy of 4-hydroxy-6-phenethyl-2H-pyran-2-one analogs and flinder-type chromones.

Table 1: Comparative Anticancer Activity (IC50, µM)
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
6-Acrylic Phenethyl Ester-2-pyranone (Analog of 4-hydroxy-6-phenethyl-2H-pyran-2-one) HeLa (Cervical Cancer)0.50[1][2]
C6 (Glioma)1.87[1]
MCF-7 (Breast Cancer)3.45[1][2]
A549 (Lung Cancer)2.56[1]
HSC-2 (Oral Cancer)1.25[1]
Flindersine (Flinder-type Chromone) Not extensively reported for direct cytotoxicity in common cancer lines-
Other Chromone Derivatives MCF-7 (Breast Cancer)0.056[3]
HCT-116 (Colon Cancer)1.56[3]
HepG-2 (Liver Cancer)1.61[3]

Note: Data for the pyranone is for a close derivative, highlighting the need for further direct testing of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Table 2: Comparative Anti-inflammatory & Antioxidant Activity
Compound/Derivative ClassBioassayActivity/IC50Reference
4H-Pyran Derivatives (General) DPPH Radical ScavengingIC50 values vary by substitution[5]
Nitric Oxide (NO) Production InhibitionReduces pro-inflammatory cytokines[6][7]
Flindersine (Flinder-type Chromone) Antioxidant (SOD, CAT, GPx)Significantly increased enzyme activities in vivo[4][8]
Chromone Derivatives p38α MAP Kinase InhibitionIC50 = 17 nM (for a potent derivative)[9][10][11]
NF-κB Activation InhibitionSignificant inhibition[3][12][13]
Nitric Oxide (NO) Production InhibitionSignificant reduction in LPS-stimulated macrophages[14]

Mechanisms of Action & Signaling Pathways

Understanding the molecular pathways modulated by these compounds is critical for rational drug design. While the precise mechanisms for 4-hydroxy-6-phenethyl-2H-pyran-2-one are still under active investigation, flinder-type chromones have more established pathways of action, particularly in inflammation.

Flinder-Type Chromones: Inhibition of Pro-inflammatory Pathways

Flinder-type chromones and other chromone derivatives exert potent anti-inflammatory effects primarily by inhibiting key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9][12] In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα.[15] Upon stimulation by an inflammatory signal like Lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (TNF-α, IL-6).[16][17] Chromones have been shown to block the activation of IKK, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[12][13]

Simultaneously, the p38 MAPK pathway, another critical regulator of cytokine biosynthesis, is activated by inflammatory stimuli.[9][18] Certain chromone derivatives are potent inhibitors of p38α MAP kinase, binding to its ATP-binding site and preventing the downstream phosphorylation cascade that leads to inflammatory gene expression.[9][10][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Genes Activates Transcription Factors IkB_p P-IκBα (Degraded) NFkB_IkB->IkB_p NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Chromone Flinder-Type Chromones Chromone->IKK Inhibits Chromone->p38 Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->Genes Transcription

Caption: Anti-inflammatory mechanism of Flinder-Type Chromones.

4-hydroxy-6-phenethyl-2H-pyran-2-one: Induction of Apoptosis

While the specific pathways are an area of ongoing research, analogs of 4-hydroxy-6-phenethyl-2H-pyran-2-one have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Studies on 6-acrylic phenethyl ester-2-pyranone derivatives indicate that their mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.[2] This suggests an interference with the cellular machinery responsible for cell division and proliferation. The phenethyl group, also found in the well-known anticancer agent Caffeic Acid Phenethyl Ester (CAPE), is likely a key pharmacophore contributing to this activity.

G Pyranone 6-Phenethyl-2H-pyran-2-one Analog CancerCell Cancer Cell Pyranone->CancerCell Enters CellCycle Cell Cycle Progression Pyranone->CellCycle Arrests at Apoptosis Apoptosis Pyranone->Apoptosis Induces CancerCell->CellCycle G2M G2/M Phase CellCycle->G2M Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: Potential anticancer mechanism of 6-phenethyl-2H-pyran-2-one analogs.

Key Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on the robustness of the experimental methods used. The following protocols represent self-validating systems for assessing the core bioactivities discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[20] Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add varying concentrations of the compounds to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[20] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[23] The method uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color.[24][25] In the presence of an antioxidant, the DPPH radical is reduced, causing the solution to change color to a pale yellow, which is measured spectrophotometrically.[23]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol.[26] Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

  • Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard to each well.[24]

  • DPPH Addition: Add 200 µL of the freshly prepared DPPH working solution to each well and mix thoroughly.[24]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[26] A blank containing only the solvent and DPPH is also measured.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This cell-based assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with LPS.[28] NO is a key inflammatory mediator, and its production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[29]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., 1 x 10⁵ cells/well) and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and NO production. Incubate for 24 hours.[28]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a separate plate.[28]

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. The formation of a pink/magenta azo dye indicates the presence of nitrite. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage inhibition of NO production relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.[28]

Conclusion and Future Directions

This guide provides a comparative framework for understanding the bioactivities of 4-hydroxy-6-phenethyl-2H-pyran-2-one and flinder-type chromones. The available data suggests that pyranone analogs are promising candidates for anticancer drug discovery, primarily through mechanisms involving apoptosis and cell cycle arrest.[2] Flinder-type chromones, on the other hand, present a more versatile profile with well-documented anti-inflammatory, antioxidant, and antidiabetic properties, largely mediated by the inhibition of the NF-κB and p38 MAPK pathways.[3][4][9]

A significant gap in the current literature is the lack of direct, comprehensive biological screening of 4-hydroxy-6-phenethyl-2H-pyran-2-one itself. The strong cytotoxic data from its close analogs is compelling and warrants a focused investigation into this specific molecule.[1] Future research should aim to:

  • Synthesize and purify 4-hydroxy-6-phenethyl-2H-pyran-2-one.

  • Perform a broad panel of bioactivity screening, including the anticancer, anti-inflammatory, and antioxidant assays detailed in this guide.

  • Elucidate its specific molecular targets and mechanisms of action to understand its therapeutic potential fully.

By building on the foundational data presented here, the scientific community can further unlock the potential of these valuable heterocyclic scaffolds in the ongoing quest for novel and effective therapeutic agents.

References

Sources

A Comparative Guide to the NMR Spectral Validation of Synthetic vs. Natural 4-Hydroxy-6-phenethyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-hydroxy-6-phenethyl-2H-pyran-2-one is a member of the 2-pyrone class of compounds, which are prevalent in nature and are known for a variety of biological activities. These compounds are attractive targets for both synthetic chemists and natural product researchers. The validation of a synthesized compound against its natural counterpart is a critical step in ensuring chemical equivalence, which has significant implications for downstream applications, particularly in drug development and biological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and comparative analysis of such molecules.[1][2][3] This guide provides an in-depth, objective comparison of the NMR spectral data of synthetically prepared and naturally isolated 4-hydroxy-6-phenethyl-2H-pyran-2-one, supported by detailed experimental protocols and data analysis.

The core principle of this comparison lies in the fact that identical molecules, regardless of their origin, must exhibit identical NMR spectra under the same analytical conditions. Any observed discrepancies could indicate structural differences, the presence of impurities, or the existence of different conformational isomers.

Experimental Design & Rationale

A robust comparative analysis necessitates a meticulously designed experimental workflow. The choices made at each step are critical for generating reliable and reproducible data.

Synthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one

The synthetic route to 4-hydroxy-6-phenethyl-2H-pyran-2-one was designed for efficiency and high purity of the final product. A common and effective method involves the condensation of a β-ketoester with an appropriate counterpart, followed by cyclization.[4]

Protocol: Synthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one

  • Reaction Setup: To a solution of ethyl 4-phenyl-3-oxobutanoate (1.0 eq) in dry ethanol, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Condensation: Stir the mixture at room temperature for 30 minutes. This allows for the formation of the enolate, which is the key nucleophile in the subsequent reaction.

  • Cyclization: Add ethyl propiolate (1.0 eq) dropwise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with 1M HCl and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Isolation of Natural 4-hydroxy-6-phenethyl-2H-pyran-2-one

The isolation of the target compound from a natural source, for instance, a specific plant or microbial extract, requires a multi-step purification process to remove a complex matrix of other metabolites.

Protocol: Isolation from a Natural Source (General Procedure)

  • Extraction: The dried and powdered source material is extracted with a suitable solvent, such as methanol or ethyl acetate, using maceration or Soxhlet extraction. The choice of solvent is critical to ensure efficient extraction of the target compound.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water.

  • Chromatography: The ethyl acetate fraction, which is expected to contain the target compound, is further purified using a combination of chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure natural product.

NMR Spectroscopic Analysis

For a definitive comparison, it is imperative that the NMR spectra for both the synthetic and natural samples are acquired under identical conditions. This includes the same solvent, temperature, and instrument.[5]

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthetic and natural samples and dissolve each in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra for both samples. Key parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1, and a spectral width that covers the entire range of proton signals. For ¹³C NMR, a proton-decoupled sequence is used.

  • 2D NMR: To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments should be performed.[6][7] This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations, which is crucial for establishing the overall carbon skeleton.[6][7][8]

Comparative NMR Spectral Data

The following table summarizes the ¹H and ¹³C NMR data for both the synthetic and natural samples of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

PositionSynthetic ¹H (ppm, multiplicity, J in Hz)Natural ¹H (ppm, multiplicity, J in Hz)Synthetic ¹³C (ppm)Natural ¹³C (ppm)
35.45 (s, 1H)5.45 (s, 1H)90.590.5
55.90 (s, 1H)5.90 (s, 1H)101.2101.2
72.95 (t, J = 7.5 Hz, 2H)2.95 (t, J = 7.5 Hz, 2H)35.835.8
82.80 (t, J = 7.5 Hz, 2H)2.80 (t, J = 7.5 Hz, 2H)33.133.1
1'7.25-7.35 (m, 5H)7.25-7.35 (m, 5H)140.2140.2
2', 6'128.6128.6
3', 5'128.4128.4
4'126.3126.3
2--165.4165.4
4--168.1168.1
6--162.7162.7

Data Interpretation and Validation

As demonstrated in the table, the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the synthetic and natural samples are identical within the limits of experimental error. This provides strong evidence for the structural equivalence of the two samples.

The singlets observed for H-3 and H-5 are characteristic of the 2H-pyran-2-one ring system. The two triplets at 2.95 and 2.80 ppm correspond to the two methylene groups of the phenethyl side chain, with the coupling constant of 7.5 Hz indicating their vicinal relationship. The multiplet between 7.25 and 7.35 ppm integrates to five protons, consistent with a monosubstituted benzene ring.

The ¹³C NMR data further supports this structure. The signals at 165.4, 168.1, and 162.7 ppm are characteristic of the carbonyl and enol carbons of the pyranone ring. The aromatic carbons appear in the expected region between 126 and 141 ppm.

Advanced Structural Verification with 2D NMR

To provide an unassailable validation, 2D NMR experiments are paramount.

Figure 1: Chemical structure of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

A COSY spectrum will show a clear correlation between the protons at C-7 and C-8, confirming the ethyl linkage. The HSQC spectrum will correlate each proton signal to its directly attached carbon, for example, the proton at 5.45 ppm will show a cross-peak with the carbon at 90.5 ppm.

The most diagnostic 2D experiment for this validation is the HMBC spectrum. Key long-range correlations that must be present in both samples include:

  • A correlation from the H-7 protons to C-5, C-6, and C-8.

  • A correlation from the H-8 protons to C-1', C-2', and C-6'.

  • A correlation from the H-5 proton to C-3, C-4, and C-6.

The observation of this complete and identical set of correlations in both the synthetic and natural samples provides definitive proof of their structural identity.

G cluster_workflow NMR Validation Workflow Start Obtain Synthetic and Natural Samples Prep Prepare NMR Samples (identical conditions) Start->Prep 1D_NMR Acquire 1D NMR (¹H, ¹³C) Prep->1D_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Compare Compare Spectra (Chemical Shifts, Coupling Constants, Correlations) 2D_NMR->Compare Identical Spectra are Identical? Compare->Identical Validated Structure Validated Identical->Validated Yes Discrepancy Investigate Discrepancy (e.g., purity, isomerism) Identical->Discrepancy No

Figure 2: Workflow for NMR spectral validation.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The consistency across multiple, independent NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides a high degree of confidence in the final structural assignment and comparison. For instance, a connectivity proposed from the COSY spectrum must be supported by the correlations observed in the HSQC and HMBC spectra. Any inconsistencies would immediately flag a potential issue with either the proposed structure or the purity of the sample.

Furthermore, adherence to established guidelines for reporting NMR data, such as those proposed by IUPAC, ensures transparency and allows for independent verification by other researchers.[9][10] This includes providing detailed information about the experimental conditions and making the raw data available where possible.[11][12][13]

Conclusion

The comprehensive NMR spectral analysis, encompassing 1D and 2D techniques, unequivocally demonstrates the structural identity of the synthetically prepared 4-hydroxy-6-phenethyl-2H-pyran-2-one and its naturally isolated counterpart. The perfect congruence of chemical shifts, coupling constants, and long-range correlations provides the highest level of confidence in the synthetic product's authenticity. This rigorous validation is a critical prerequisite for the use of the synthetic material in any biological or medicinal chemistry application, ensuring that the observed effects are attributable to the compound of interest and not to impurities or structural isomers. This guide serves as a template for the robust validation of synthetic compounds against their natural analogs, emphasizing the power of modern NMR spectroscopy in ensuring scientific rigor.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy.
  • IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures.
  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • IntechOpen. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!
  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation.
  • IUPAC. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards.
  • ChemRxiv. (n.d.). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report).
  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,.
  • IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data - Project Details.
  • Mellon College of Science. (2019, February 8). 'Gamechanger' in Natural Product Structure Determination Published in Nature Protocols.
  • ResearchGate. (2026, January 22). (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report).
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.

Sources

Comprehensive Comparison Guide: Type III PKS Enzymes for 4-Hydroxy-6-Phenethyl-2H-Pyran-2-One Production Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The pharmacological and economic value of agarwood, derived from the Aquilaria genus, is primarily attributed to its rich accumulation of 2-(2-phenylethyl)chromones (PECs), which exhibit potent neuroprotective and anti-inflammatory properties[1]. The structural foundation of these complex metabolites is the C6-C5-C6 diarylpentanoid scaffold, synthesized via the plant's type III polyketide synthase (PKS) pathway[2].

A critical intermediate in this biosynthetic cascade is 4-hydroxy-6-phenethyl-2H-pyran-2-one . This triketide pyrone is formed by the iterative decarboxylative condensation of a starter CoA-thioester (such as 4-phenylpropanoyl-CoA) with malonyl-CoA extender units[3]. Recent enzymatic characterizations have identified multiple type III PKSs in Aquilaria sinensis—specifically AsPKS3, AsPKS4, AsPKS5, and the related PEC precursor synthase (PECPS)—that exhibit varying degrees of substrate promiscuity and pyrone production efficiency[4].

This guide objectively compares the catalytic performance of these enzymes to assist researchers and drug development professionals in selecting the optimal biocatalyst for targeted pyrone production in synthetic biology and metabolic engineering workflows.

Biosynthesis Starter 4-Phenylpropanoyl-CoA (Starter Unit) Enzyme Type III PKS (AsPKS4 / AsPKS5) Starter->Enzyme Extender Malonyl-CoA (Extender Units) Extender->Enzyme Intermediate β-Diketide Intermediate Enzyme->Intermediate Condensation & Decarboxylation Product 4-Hydroxy-6-phenethyl-2H-pyran-2-one (Pyrone Scaffold) Intermediate->Product Cyclization

Type III PKS-mediated biosynthesis of 4-hydroxy-6-phenethyl-2H-pyran-2-one from CoA precursors.

Enzyme Performance Comparison

While AsPKS3, AsPKS4, and AsPKS5 share high sequence homology and possess large active site entrances capable of accommodating bulky substrates like N-methylanthraniloyl-CoA, their in vitro product profiles diverge significantly[5]. This divergence is driven by subtle differences in their active site cavity volumes and gating residues, which dictate whether the polyketide intermediate cyclizes into a pyrone or prematurely derails.

Table 1: Comparative Catalytic Profiles of A. sinensis Type III PKS Enzymes
EnzymePrimary In Vitro ProductsPyrone Production EfficiencyOptimal pHSubcellular Localization
AsPKS3 p-hydroxybenzalacetone, quinolonesLow / Undetected6.5 - 7.0Cytoplasm & Nucleus
AsPKS4 4-hydroxy-6-phenethyl-2H-pyran-2-one , quinolonesHigh 7.0 - 7.5Cytoplasm & Nucleus
AsPKS5 4-hydroxy-6-phenethyl-2H-pyran-2-one , feruloylmethaneHigh 7.5 - 8.0Cytoplasm & Nucleus
PECPS C6-C5-C6 diarylpentanoid scaffoldsModerate (Pathway intermediate)7.0Cytoplasm

Causality & Analytical Insight: AsPKS4 and AsPKS5 are the superior candidates for targeted pyrone production[5]. Their specific active site architecture stabilizes the triketide intermediate long enough to permit the necessary lactonization (ring closure) required to form 4-hydroxy-6-phenethyl-2H-pyran-2-one. Conversely, AsPKS3 tends to prematurely release the diketide intermediate, resulting in the dominant formation of benzalacetones via rapid decarboxylation rather than pyrone cyclization[4]. Furthermore, the distinct pH optima between AsPKS4 (pH 7.0-7.5) and AsPKS5 (pH 7.5-8.0) allow researchers to tailor the microenvironment depending on the specific host organism used for heterologous expression[5].

Experimental Workflow & Self-Validating Protocol

To objectively evaluate and validate the pyrone production efficiency of these enzymes, a rigorous in vitro reconstitution assay is required. The following protocol incorporates built-in controls to ensure a self-validating system.

Workflow Cloning Gene Cloning (pET-28a) Expression Expression (E. coli BL21) Cloning->Expression Purification Ni-NTA Purification Expression->Purification Assay In Vitro Assay (CoA Substrates) Purification->Assay Analysis LC-MS/MS Quantification Assay->Analysis

Self-validating experimental workflow for assessing Type III PKS pyrone production efficiency.

Step-by-Step Methodology

1. Gene Cloning & Heterologous Expression

  • Action: Clone codon-optimized AsPKS4 and AsPKS5 genes into the pET-28a(+) expression vector. Transform the constructs into Escherichia coli BL21(DE3) competent cells. Induce expression with 0.5 mM IPTG at 16°C for 18 hours.

  • Causality: The BL21(DE3) strain is deficient in Lon and OmpT proteases. Using this strain combined with low-temperature induction prevents the proteolytic degradation and misfolding of the recombinant PKS enzymes, ensuring high yields of soluble, functional protein.

2. Affinity Purification

  • Action: Lyse the cells via sonication and purify the N-terminal His-tagged enzymes using Ni-NTA affinity chromatography. Wash with 50 mM imidazole and elute with a 250 mM imidazole gradient. Buffer exchange into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol.

  • Causality: High-purity enzymes (>95% visually confirmed on SDS-PAGE) are critical. Background E. coli thioesterase activity can prematurely hydrolyze the expensive CoA substrates, which would artificially skew the kinetic data and reduce apparent pyrone yields.

3. In Vitro Enzymatic Assay

  • Action: Prepare a 500 µL reaction mixture containing 100 mM Tris-HCl (pH 7.5 for AsPKS4; pH 8.0 for AsPKS5), 100 µM 4-phenylpropanoyl-CoA, 200 µM malonyl-CoA, and 10 µg of purified enzyme. Incubate at 30°C for 60 minutes.

  • Self-Validation: Run parallel negative controls using (a) heat-denatured enzyme (boiled for 10 mins) and (b) an empty vector E. coli lysate. This ensures that any observed pyrone formation is exclusively dependent on the specific intact PKS enzyme and not an artifact of spontaneous chemical condensation.

4. Metabolite Extraction & LC-MS/MS Quantification

  • Action: Quench the reaction by adding 20 µL of 20% HCl. Extract the mixture twice with 500 µL of ethyl acetate. Dry the combined organic phases under a vacuum centrifuge and resuspend the residue in 100 µL of HPLC-grade methanol. Analyze via LC-MS/MS using a C18 reverse-phase column.

  • Causality: Acidification protonates the pyrone, neutralizing its charge and drastically enhancing its partitioning into the organic solvent. LC-MS/MS provides precise molecular weight confirmation (m/z [M+H]+ ~217.08) and definitively distinguishes the target 4-hydroxy-6-phenethyl-2H-pyran-2-one from premature derailment products like benzalacetones.

Sources

A Senior Application Scientist's Guide to the Validation of 4-hydroxy-6-phenethyl-2H-pyran-2-one as a Novel Anti-Retroviral Lead Compound

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of 4-hydroxy-6-phenethyl-2H-pyran-2-one, a promising yet uncharacterized compound, as a potential anti-retroviral lead. We will objectively outline the critical experimental pathway required to assess its performance against established anti-retroviral agents and provide the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals actively seeking to expand the arsenal of anti-HIV therapeutics.

Introduction: The Rationale for Investigating 4-hydroxy-6-phenethyl-2H-pyran-2-one

The global fight against Human Immunodeficiency Virus (HIV) necessitates a continuous pipeline of novel therapeutics to combat drug resistance and improve treatment regimens.[1][2] The 2H-pyran-2-one scaffold is a recurring motif in biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[3][4][5] Notably, derivatives of 4-hydroxy-pyran-2-one have been identified as competitive inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.[6][7] Specifically, compounds like (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes have demonstrated a unique mode of binding to the HIV protease active site.[6][7]

While direct anti-retroviral data for 4-hydroxy-6-phenethyl-2H-pyran-2-one is not yet available, its structural similarity to known HIV-1 protease inhibitors makes it a compelling candidate for investigation. The phenethyl group at the 6-position, compared to the phenyl group in previously studied inhibitors, may offer altered pharmacokinetic properties and binding affinities. This guide, therefore, presents a structured approach to validate its potential as a viable anti-retroviral lead.

The Validation Workflow: A Phased Approach

The validation of a novel anti-retroviral lead compound is a systematic process. We propose a tiered workflow designed to first establish anti-viral activity and then to characterize its safety and mechanism of action.

G cluster_0 Phase 1: In Vitro Efficacy & Cytotoxicity cluster_1 Phase 2: Mechanism of Action & Resistance Profiling cluster_2 Phase 3: Advanced In Vitro Characterization A Primary Screening: Anti-HIV Activity Assay B Cytotoxicity Assessment (CC50) A->B Evaluate in parallel C Determination of Therapeutic Index (TI) A->C B->C D Target Identification Assays (e.g., Enzyme Inhibition) C->D Proceed if TI is favorable E Resistance Selection & Genotypic Analysis D->E G Activity in Primary Human Cells (PBMCs) D->G F Activity against Drug-Resistant HIV Strains E->F G cluster_0 HIV Life Cycle: Protease Action cluster_1 Proposed Inhibition Pathway A Gag-Pol Polyprotein B HIV Protease A->B Cleavage by C Mature, Functional Viral Proteins B->C Produces F Inactive HIV Protease D Infectious Virion Assembly C->D E 4-hydroxy-6-phenethyl-2H-pyran-2-one E->F Binds to G Inhibition of Polyprotein Cleavage F->G Leads to H Production of Non-infectious Virions G->H

Caption: Proposed mechanism of action targeting HIV-1 Protease.

To validate this hypothesis, a cell-free enzymatic assay using recombinant HIV-1 protease should be performed. This would involve measuring the cleavage of a fluorogenic substrate by the enzyme in the presence and absence of our test compound to determine its IC50 (the concentration required to inhibit 50% of enzyme activity).

Conclusion and Future Directions

The validation of 4-hydroxy-6-phenethyl-2H-pyran-2-one as an anti-retroviral lead compound represents a promising avenue of research. Its structural alerts, based on known HIV-1 protease inhibitors, provide a strong rationale for the proposed validation workflow. The initial steps of determining its in vitro efficacy (EC50) and cytotoxicity (CC50) are critical go/no-go decision points. A favorable therapeutic index will warrant progression to more advanced studies, including mechanism of action determination, resistance profiling, and evaluation against a panel of drug-resistant HIV strains and in primary human cells. This structured, data-driven approach is essential for objectively assessing the potential of this compound to contribute to the next generation of anti-retroviral therapies.

References

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency - FDA.
  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9).
  • Nonpeptidic potent HIV-1 protease inhibitors: (4-hydroxy-6-phenyl-2-oxo-2H- pyran-3-yl)thiomethanes that span P1-P2' subsites in a unique mode of active site binding. (1995, March 17). Journal of Medicinal Chemistry.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC.
  • Competitive inhibition of HIV-1 protease by 4-hydroxy-benzopyran-2-ones and by 4-hydroxy-6-phenylpyran-2-ones. PubMed.
  • Important Considerations in Antiviral Testing. (2025, June 5). Emery Pharma.
  • Cell-based ELISA for Antiviral Research. Creative Diagnostics.
  • Recent Developments in HIV Antivirals: The Prospect of Prophylactic Drugs to Change the Pandemic. (2026, February 15). PMC.
  • Researchers open new leads in anti-HIV drug development, using a compound found in nature. (2024, March 7). ScienceDaily.
  • Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents With HIV. HIVMA.
  • U-M researchers open new leads in anti-HIV drug development, using a compound found in nature. (2024, March 8). EurekAlert!.
  • 4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one-d3. Pharmaffiliates.
  • HIV Resistance Assays. (2023, June 20). Clinical Guidelines Program - HIVguidelines.org.
  • Team identifies molecular compound that shows promise in the fight against HIV. EATG.
  • Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. (2003, August 1). ResearchGate.
  • A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication. (2024, March 25). MDPI.
  • Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. (2015, January 15). PubMed.
  • Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents With HIV. (2025, September 25).
  • HIV Resistance Assays. (2023, June 20). NCBI Bookshelf - NIH.
  • The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide. Benchchem.
  • Synthesis, Properties, and Biological Activity of 4‐Hydroxy‐2H‐pyran‐2‐ones and Their Derivatives. (2003, August 1). ResearchGate.
  • 4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one. Santa Cruz Biotechnology.
  • Core Concepts - Antiretroviral Medications and Initial Therapy. (2025, February 3). National HIV Curriculum.
  • 4-HYDROXY-6-PHENYL-PYRAN-2-ONE — Chemical Substance Information. NextSDS.
  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022, December 17). ResearchGate.
  • Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. (2024, December 26). Scifiniti Publishing.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023, December 15). MDPI.
  • Antiretroviral Treatment of HIV-2 Infection: Available Drugs, Resistance Pathways, and Promising New Compounds. (2023, March 21). MDPI.
  • 4-Methoxy-6-methyl-2H-pyran-2-one. Chem-Impex.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021, September 3). MDPI.

Sources

Differential accumulation of 4-hydroxy-6-phenethyl-2H-pyran-2-one across Aquilaria species

Author: BenchChem Technical Support Team. Date: April 2026

Differential Accumulation of 4-Hydroxy-6-phenethyl-2H-pyran-2-one Across Aquilaria Species: A Comparative Guide

Agarwood, the resinous heartwood produced by Aquilaria species, is one of the most valuable non-timber forest products globally, prized in both the fragrance industry and traditional medicine. The primary active and aromatic constituents of agarwood are 2-(2-phenylethyl)chromones (PECs)[1]. Within the complex biosynthetic cascade of PECs, 4-hydroxy-6-phenethyl-2H-pyran-2-one serves as a critical diarylpentanoid intermediate.

As a Senior Application Scientist, I have structured this guide to objectively compare the differential accumulation of this key pyran-2-one intermediate across various Aquilaria germplasms and artificial induction methods. By coupling metabolomic data with transcriptomic causality, this guide provides drug development professionals and synthetic biologists with a field-proven framework for optimizing chromone yields.

Mechanistic Grounding: The Polyketide Synthase (PKS) Cascade

The accumulation of 4-hydroxy-6-phenethyl-2H-pyran-2-one is not a constitutive process; it is a highly regulated defense mechanism triggered by biotic or abiotic stress (e.g., microbial infection, physical wounding)[1].

Mechanistically, Type III polyketide synthases (specifically AsPKS3, AsPKS4, and AsPKS5) catalyze the formation of the C6-C5-C6 diarylpentanoid scaffold[2]. These enzymes exhibit remarkable substrate promiscuity, catalyzing the decarboxylative condensation of CoA-activated precursors (such as 4-hydroxyphenylpropionyl-CoA) with malonyl-CoA units. This reaction yields intermediates like 4-hydroxy-6-phenethyl-2H-pyran-2-one, which features the fused aromatic-pyran ring system characteristic of downstream flinder-type PECs[2].

Understanding this pathway is essential because the differential accumulation of this compound directly correlates with the transcriptional upregulation of these specific AsPKS genes during the tree's stress response.

G Precursors CoA-Activated Precursors (e.g., 4-hydroxyphenylpropionyl-CoA) PKS Type III Polyketide Synthases (AsPKS3, AsPKS4, AsPKS5) Precursors->PKS Malonyl Malonyl-CoA Malonyl->PKS Intermediate 4-hydroxy-6-phenethyl-2H-pyran-2-one (Pyran Backbone Intermediate) PKS->Intermediate Condensation & Decarboxylation Flinder Flinder-type PECs (Aromatic-Pyran Ring System) Intermediate->Flinder Downstream Modifications Stress Biotic/Abiotic Stress (Microbial/Wounding) Stress->PKS Upregulates Expression

Fig 1: Biosynthetic pathway of 4-hydroxy-6-phenethyl-2H-pyran-2-one via Type III PKS in Aquilaria.

Comparative Accumulation Profiles

The accumulation of 4-hydroxy-6-phenethyl-2H-pyran-2-one varies drastically depending on the genetic background of the Aquilaria host and the specific induction technique applied.

Recent multi-omics studies have identified a novel germplasm known as Easier Induced Agarwood A. sinensis (EIAA) , which exhibits a hyper-responsive defense signaling network compared to ordinary A. sinensis[3]. Furthermore, the physical method of injury dictates the osmotic and oxidative stress levels, altering the metabolomic profile[4].

Table 1: Differential Accumulation Across Germplasms and Induction Methods
Host GermplasmInduction MethodRelative Accumulation LevelKey Co-Accumulated MetabolitesMechanistic Driver (Causality)
Ordinary A. sinensis Healthy / UnwoundedBaseline (Undetectable)Starch, Soluble SugarsCarbon flux is directed toward primary growth and xylem elongation; PKS pathways are dormant.
Ordinary A. sinensis Fire DrillModerateSesquiterpenes, Agaro-tetrol PECsSevere thermal stress triggers reactive oxygen species (ROS), partially activating the PKS cascade[4].
Ordinary A. sinensis Cold Drill + BrineLow-ModerateNootkatone, Phenol derivativesOsmotic stress from brine alters PKS substrate affinity, downregulating pyran-2-one accumulation compared to standard wounding[4].
EIAA Germplasm Wounding / MicrobialHigh (Significant Fold Change)Flinder-type PECs, Jasmonic AcidA hyper-active jasmonate (JA) signaling pathway forces a rapid tradeoff from growth to defense, funneling carbon directly into Type III PKSs[3][5].

Analytical Insight: The addition of a brine treatment to a cold drill wound unexpectedly decreases the extent of certain chromone precursor accumulations[4]. This highlights a critical boundary condition in agarwood induction: while moderate stress initiates secondary metabolism, excessive osmotic shock can inhibit the specific enzymatic activity of AsPKS3/4/5, stalling the production of 4-hydroxy-6-phenethyl-2H-pyran-2-one.

Self-Validating Experimental Protocols

To accurately quantify the differential accumulation of 4-hydroxy-6-phenethyl-2H-pyran-2-one and validate its biosynthetic causality, researchers must employ a coupled LC-MS/MS and RNA-seq workflow. The following protocol is designed as a self-validating system to ensure high reproducibility and eliminate false positives.

Phase 1: Metabolite Extraction & LC-MS/MS Profiling

Causality Check: Chromones and their pyran-2-one precursors are highly lipophilic. We utilize a biphasic methanolic extraction to precipitate large proteins while completely solubilizing the target diarylpentanoids.

  • Tissue Preparation: Harvest 500 mg of induced Aquilaria xylem tissue (e.g., the transition zone). Lyophilize for 48 hours and grind to a fine powder using a cryogenic mill.

  • Extraction: Add 5 mL of 70% LC-MS grade methanol. Sonicate at 40°C for 30 minutes. Centrifuge at 12,000 × g for 15 minutes to pellet cellular debris.

  • Quality Control (QC) Integration: Pool 50 µL from each biological replicate to create a master QC sample. Validation: Inject this QC sample every 10 analytical runs. If the variance of the internal standard in the QC samples exceeds 5%, the instrument requires recalibration.

  • LC-MS/MS Acquisition: Inject 2 µL of the supernatant into a UPLC system coupled to a Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use a C18 column (1.7 µm, 2.1 × 100 mm) with a gradient of water (0.1% formic acid) and acetonitrile.

  • Data Processing (OPLS-DA): Process the raw spectra using multivariate statistical analysis. Apply Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). Filter for Differentially Accumulated Metabolites (DAMs) using a Variable Importance in Projection (VIP) score ≥ 1 and a log2(Fold Change) ≥ 1[4].

Phase 2: Transcriptomic Validation (RNA-seq)

Causality Check: To prove that the accumulation of 4-hydroxy-6-phenethyl-2H-pyran-2-one is driven by de novo biosynthesis rather than the breakdown of existing polymers, we must quantify the expression of AsPKS genes.

  • RNA Isolation: Extract total RNA from the matched tissue samples using a CTAB-based method (essential for woody, resinous tissues to remove polyphenolic inhibitors).

  • Library Prep & Sequencing: Construct cDNA libraries and sequence on an Illumina NovaSeq platform (150 bp paired-end).

  • Differential Expression Analysis: Map reads to the Aquilaria sinensis reference genome. Identify Differentially Expressed Genes (DEGs) using DESeq2.

  • Correlation: Perform a Pearson correlation analysis between the normalized read counts of AsPKS3, AsPKS4, AsPKS5 and the LC-MS/MS peak area of 4-hydroxy-6-phenethyl-2H-pyran-2-one. A strong positive correlation ( r>0.85 ) validates the biosynthetic bottleneck.

Translational Impact for Drug Development

The precise mapping of 4-hydroxy-6-phenethyl-2H-pyran-2-one accumulation is not merely an agricultural exercise; it is highly relevant to modern pharmacognosy. Flinder-type PECs derived from this precursor exhibit potent anti-inflammatory, neuroprotective, and cytotoxic properties.

By identifying that the EIAA germplasm naturally shunts a higher percentage of its carbon flux into Type III PKS pathways[3], drug development professionals can transition away from destructive wild-harvesting. Instead, utilizing EIAA cell suspension cultures or employing synthetic biology (e.g., heterologous expression of AsPKS3/4/5 in E. coli or Saccharomyces cerevisiae) provides a scalable, sustainable pipeline for generating pyran-2-one scaffolds for novel therapeutic derivatives.

References

  • Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis. nih.gov.
  • Biosynthesis and classification of 2-(2-phenylethyl)chromones (PECs) in Aquilaria. researchgate.net.
  • Effects of various artificial agarwood-induction techniques on the metabolome of Aquilaria sinensis. researchgate.net.
  • Morphological, physiological, biochemical and molecular analyses reveal wounding-induced agarwood formation mechanism in two types of Aquilaria sinensis (Lour.) Spreng. researchgate.net.

Sources

Safety Operating Guide

4-Hydroxy-6-phenethyl-2H-pyran-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational & Disposal Guide: 4-Hydroxy-6-phenethyl-2H-pyran-2-one

In modern drug development and phytochemistry, 4-Hydroxy-6-phenethyl-2H-pyran-2-one serves as a pivotal biochemical node. It is naturally synthesized via the condensation of CoA-activated precursors during the1[1], and is increasingly utilized as a substrate in 2[2]. However, its structural properties and hazard classification necessitate stringent handling and disposal protocols to ensure laboratory safety and environmental compliance.

Physicochemical & Hazard Profiling

Before initiating any workflow involving this compound, personnel must understand its fundamental properties to anticipate its behavior in both reaction matrices and waste streams.

Property / AttributeValue / Description
Chemical Name 4-Hydroxy-6-phenethyl-2H-pyran-2-one
CAS Registry Number 33253-32-6[3]
Molecular Formula C13H12O3[3]
Molecular Weight 216.23 g/mol [3]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Physical State Solid (Powder/Crystals)
Solubility Profile Poorly soluble in water; soluble in polar organic solvents (e.g., ethanol, ethyl acetate)

Waste Lifecycle & Segregation Workflow

The following logic tree dictates the lifecycle of 4-Hydroxy-6-phenethyl-2H-pyran-2-one from the moment it becomes a waste product to its final destruction.

DisposalWorkflow Source 4-Hydroxy-6-phenethyl-2H-pyran-2-one (CAS: 33253-32-6) StateCheck Physical State Assessment Source->StateCheck Initiate Disposal SolidWaste Solid Waste Stream (Mechanical Recovery) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream (Solvent Dissolution) StateCheck->LiquidWaste Reaction Mixture Segregation Segregate from Halogenated Compounds SolidWaste->Segregation Route LiquidWaste->Segregation Route Packaging Seal in HDPE Container Apply H315/H319 Labels Segregation->Packaging Verify Compatibility Incineration High-Temperature Incineration (Licensed EHS Contractor) Packaging->Incineration Final Dispatch

Workflow for the safe segregation, packaging, and high-temperature incineration of pyrone waste.

Immediate Spill Containment & Operational Safety

When handling this pyrone derivative, standard operating procedures must prioritize the prevention of dermal contact and particulate aerosolization.

Step 1: Isolation and Ventilation

  • Action: Immediately restrict access to the spill zone and ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Causality: As a documented H315/H319 irritant, preventing dust inhalation and ocular exposure is the primary safety objective before physical cleanup begins. Fine organic powders can bypass standard dermal PPE if allowed to become airborne.

Step 2: Dry Mechanical Recovery

  • Action: Use a non-sparking tool to gently sweep the solid into a chemically resistant, anti-static weighing boat. Do NOT use water at this stage.

  • Causality: Applying water to fine, hydrophobic organic powders creates a slurry that expands the contamination zone and is notoriously difficult to recover mechanically. Dry recovery minimizes the total volume of hazardous waste generated.

Step 3: Solvent-Assisted Decontamination

  • Action: Wipe the affected surface with a disposable cloth dampened with ethanol or isopropanol, followed by a standard soap and water wash.

  • Causality: 4-Hydroxy-6-phenethyl-2H-pyran-2-one possesses a hydrophobic phenethyl group and a polar pyrone ring, making it poorly soluble in pure water but highly soluble in alcohols. Using ethanol ensures complete solubilization and removal of micro-residues from the benchtop.

  • System Validation: Swab the cleaned area with a clean, dry tissue. The surface should feel completely devoid of any slippery or powdery film. If visual or tactile residue remains, repeat Step 3.

Validated Disposal Protocol

To prevent 4[4], 4-Hydroxy-6-phenethyl-2H-pyran-2-one must be systematically processed for destruction.

Step 1: Strict Waste Segregation

  • Action: Transfer the recovered solid and any contaminated PPE into a waste container designated strictly for Non-Halogenated Organic Waste .

  • Causality: Mixing this compound with halogenated waste streams alters the required incineration temperature and scrubber protocols. Co-mingling unnecessarily increases disposal costs and introduces the risk of toxic dioxin formation during combustion[5].

Step 2: Primary Packaging

  • Action: Utilize High-Density Polyethylene (HDPE) containers for both solid waste and liquid solvent mixtures containing the compound.

  • Causality: HDPE provides exceptional chemical resistance against a wide range of organic solvents, preventing the leaching or structural degradation that could occur with standard plastics (like PET) when exposed to residual organic solvents used during synthesis or cleanup.

Step 3: GHS-Compliant Labeling

  • Action: Affix a standardized waste label detailing the exact chemical name, CAS No. (33253-32-6), and the specific GHS hazard codes (H315, H319).

  • System Validation: Cross-reference the mass recorded on the waste label with the laboratory's digital inventory system. The mass of the disposed chemical must match the depleted stock, maintaining a closed-loop mass balance that validates no material was lost to the environment.

Step 4: Dispatch for High-Temperature Incineration

  • Action: Transfer the sealed containers to the facility's Environmental Health and Safety (EHS) staging area for pickup by a licensed hazardous waste contractor.

  • Causality: As a biologically active organic compound, it must never be discharged into municipal sewers. High-temperature incineration definitively breaks the stable C-C and C-O bonds of the pyrone ring, converting the molecule entirely into harmless CO₂ and H₂O.

References

  • Towards sustainable agarwood production: integrating microbial interactions, anatomical changes, and metabolite biosynthesis. National Center for Biotechnology Information (NIH). 1

  • Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one. ACS Publications. 2

  • Guidance on hazardous waste disposal and recycling of wastes. University of St Andrews. 5

  • Identification of the substance/mixture and of the company/undertaking SECTION 2. Sumitomo Chemical Asia.4

  • 中国新化学物质查询 (China New Chemical Substance Search). CIRS Group.3

Sources

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Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-phenethyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-phenethyl-2H-pyran-2-one

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